Tris(1-chloro-2-propyl) Phosphate-d18
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18Cl3O4P |
|---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |
Canonical SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tris(1-chloro-2-propyl) Phosphate-d18
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant toxicological context of Tris(1-chloro-2-propyl) phosphate-d18 (TCPP-d18). The document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled standards for quantitative analysis.
Core Chemical Properties
This compound is the deuterated form of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a widely used organophosphate flame retardant. The incorporation of eighteen deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]
Physicochemical Data
The fundamental chemical and physical properties of TCPP-d18 are summarized in the table below. These properties are primarily derived from supplier specifications and are comparable to its non-deuterated analogue.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | TCPP-d18, Tris(1-chloropropan-2-yl) phosphate-d18 | [1] |
| CAS Number | 1447569-78-9 | [1][2] |
| Molecular Formula | C₉D₁₈Cl₃O₄P | [1][2] |
| Molecular Weight | 345.68 g/mol | [1][2] |
| Appearance | Typically a neat substance or a solution (e.g., in acetonitrile) | |
| Purity | Often supplied with a purity of 98% or higher | |
| Storage | Store at room temperature, protected from light and moisture. |
Note: Some physical properties, such as boiling point and density, are often reported for the non-deuterated TCPP and are expected to be very similar for the deuterated version.
Synthesis and Isotopic Labeling
The commercial synthesis of TCPP involves the reaction of phosphorus oxychloride with propylene (B89431) oxide.[3][4] The production of the deuterated analogue, TCPP-d18, follows a similar synthetic route but utilizes a deuterated starting material. While specific proprietary synthesis methods for TCPP-d18 are not publicly detailed, the general principle of isotopic labeling involves incorporating stable isotopes, in this case, deuterium, into the molecular structure. This is typically achieved by using a deuterated precursor in the synthesis process.
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the determination of TCPP in various matrices such as environmental samples (water, dust, soil) and biological fluids.[1] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.
Quantification of Organophosphate Flame Retardants in Water by UHPLC-MS/MS
This section details a representative experimental protocol for the analysis of TCPP in water samples using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with TCPP-d18 as an internal standard.
3.1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) is conditioned sequentially with 6 mL of a methanol (B129727):dichloromethane (1:1 v/v) mixture, 6 mL of methanol, and 6 mL of ultrapure water.
-
Sample Loading: A 500 mL water sample, spiked with a known concentration of TCPP-d18 internal standard solution, is passed through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: The cartridge is washed with a specific volume of ultrapure water to remove interfering substances.
-
Cartridge Drying: The cartridge is dried under vacuum for a minimum of 15 minutes.
-
Elution: The retained analytes and the internal standard are eluted from the cartridge with 10 mL of a methanol:dichloromethane (50:50 v/v) mixture.
-
Concentration: The eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.
3.1.2. Instrumental Analysis: UHPLC-MS/MS
-
Chromatographic Separation:
-
UHPLC System: A standard ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both TCPP and TCPP-d18 are monitored for quantification and confirmation.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TCPP | [Value] | [Value] |
| TCPP-d18 | [Value] | [Value] |
Note: The exact m/z values for precursor and product ions should be optimized based on the specific instrument and experimental conditions.
Rationale for Monitoring: Toxicological Profile of TCPP
The importance of accurately quantifying TCPP in various environments stems from its potential adverse health effects. While TCPP-d18 itself is used in minute quantities for analytical purposes and is not considered a toxicological threat, the non-deuterated parent compound has been shown to exhibit toxicity.
Studies have indicated that TCPP can induce genotoxicity and apoptosis in human cells. Exposure to TCPP has been linked to oxidative stress and mitochondrial dysfunction. Concerns about its potential impact on human health and the environment necessitate sensitive and accurate monitoring, which is facilitated by the use of its deuterated internal standard.
Visualizations
Experimental Workflow for TCPP Analysis
Caption: Workflow for the analysis of TCPP in water samples.
Logical Relationship Diagram
References
- 1. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems | MDPI [mdpi.com]
- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Guide: Tris(1-chloro-2-propyl) Phosphate-d18
CAS Number: 1447569-78-9
This technical guide provides an in-depth overview of Tris(1-chloro-2-propyl) phosphate-d18, a deuterated analog of the widely used flame retardant and plasticizer, Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its application and toxicological profile.
Chemical and Physical Properties
This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of its non-labeled counterpart, TCPP, in various environmental and biological matrices.[1] Its deuteration provides a distinct mass spectrometric signature, enabling precise and accurate measurements.
Table 1: Quantitative Data for this compound and unlabeled TCPP
| Property | This compound | Tris(1-chloro-2-propyl) Phosphate (unlabeled) |
| CAS Number | 1447569-78-9[1] | 13674-84-5 |
| Molecular Formula | C9D18Cl3O4P | C9H18Cl3O4P |
| Molecular Weight | 345.68 g/mol [1] | 327.56 g/mol |
| Appearance | Yellow Oil | Colorless or light-yellow transparent liquid |
| Purity | Typically ≥98% | Varies by grade |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents, 1,080 mg/L in water at 20°C[2] |
| Storage Temperature | 2-8°C Refrigerator, Under inert atmosphere | Room temperature |
Experimental Protocols
The primary application of this compound is as an internal standard for analytical quantification of TCPP. Below are representative experimental protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS).
Sample Preparation: Extraction from Water
This protocol is adapted from methodologies for the analysis of organophosphate flame retardants in aqueous samples.
Objective: To extract TCPP from water samples for GC-MS analysis, using this compound as an internal standard.
Materials:
-
Water sample (1 L)
-
This compound internal standard solution (in a solvent like acetone (B3395972) or ethyl acetate)
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Concentrator tube
-
GC vials
Procedure:
-
Spike the 1 L water sample with a known amount of this compound internal standard solution.
-
Transfer the spiked water sample to a 2 L separatory funnel.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower organic layer into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate for at least 10 minutes.
-
Decant the dried extract and concentrate it to approximately 1 mL using a rotary evaporator.
-
Further concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To quantify the concentration of TCPP in the prepared extract using GC-MS with this compound as an internal standard.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector: Splitless mode at 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 15 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for both TCPP and this compound.
-
Quantification: A calibration curve is constructed by analyzing a series of standards containing known concentrations of TCPP and a constant concentration of the this compound internal standard. The concentration of TCPP in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
Toxicological Profile and Signaling Pathways
While this compound is used in analytical settings, the toxicological profile of its non-deuterated form, TCPP, is of significant interest to researchers. Studies have shown that TCPP can induce various cellular and molecular effects.
Overview of TCPP Toxicity
TCPP exposure has been linked to several adverse health effects, including:
-
Oxidative Stress: TCPP can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of cells, resulting in oxidative damage.[3][4]
-
Apoptosis: Studies have demonstrated that TCPP can induce programmed cell death, or apoptosis, in various cell types.[3]
-
Endocrine Disruption: There is evidence to suggest that TCPP can interfere with the endocrine system, potentially affecting hormone signaling pathways.[4][5]
-
Genotoxicity: Some studies have indicated that TCPP may have genotoxic potential, causing damage to DNA.[3][6]
Signaling Pathways
The following diagrams illustrate the logical relationships and workflows related to TCPP's toxicological effects and its analysis.
Caption: Workflow for the analysis of TCPP in water samples.
Caption: Postulated signaling pathway of TCPP-induced toxicity.
Synthesis
The industrial synthesis of the unlabeled Tris(1-chloro-2-propyl) phosphate involves the reaction of phosphoryl chloride with propylene (B89431) oxide.[2][7] This process can be carried out in a batchwise or continuous manner, often in the presence of a catalyst.[7] The synthesis of the deuterated analog, this compound, would likely follow a similar chemical route, utilizing deuterated propylene oxide as a starting material.
Caption: General synthesis pathway for Tris(1-chloro-2-propyl) phosphate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]
- 3. Organophosphorus flame-retardant tris(1-chloro-2-propyl)phosphate is genotoxic and apoptotic inducer in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Technical Guide to the Isotopic Purity of Tris(1-chloro-2-propyl) Phosphate-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Tris(1-chloro-2-propyl) Phosphate-d18 (TCPP-d18), a deuterated internal standard crucial for accurate quantification in various analytical studies. This document outlines the reported isotopic purity, the methodologies for its determination, and the chemical structure of this labeled compound.
Isotopic Purity Data
The isotopic purity of a deuterated compound is a critical parameter, ensuring accuracy and reliability in its application as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Commercially available this compound is reported to have a high level of isotopic enrichment.
Table 1: Summary of Isotopic Purity for this compound
| Parameter | Value | Source |
| Isotopic Purity | 98% | [2] |
| Chemical Purity | 98% | [2] |
| Molecular Formula | C₉D₁₈Cl₃O₄P | [2] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like TCPP-d18 relies on sophisticated analytical techniques capable of differentiating between isotopologues. The primary methods employed are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Method 1: Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS)
This is a powerful strategy for evaluating isotopic enrichment.[3] The methodology involves the following steps:
-
Sample Preparation: A solution of this compound is prepared, typically in a solvent like acetonitrile.[2]
-
Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the analyte from any potential impurities.
-
Ionization: The eluent from the LC column is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.
-
Mass Analysis: The ions are then analyzed by a high-resolution mass spectrometer. A full scan MS is recorded to observe the distribution of isotopic ions.
-
Data Analysis: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions (D₀ - Dₙ).[4][5] The intensities of the representative isotopolog ions are corrected by removing the contributions from natural isotopic abundances of preceding peaks.[5]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable insights into the structural integrity and the positions of the deuterium (B1214612) labels.[3] While HRMS can determine which isotopologues are present, NMR can help differentiate between isotopomers in some cases.[6]
-
Sample Preparation: The deuterated compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: ¹H NMR and/or ¹³C NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.
-
Purity Calculation: The relative percentage of isotopic purity can be estimated by comparing the integration of residual proton signals with the integration of signals from non-deuterated parts of the molecule or a known internal standard.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the molecular structure of this compound, highlighting the positions of the 18 deuterium atoms.
Caption: Molecular structure of this compound.
Experimental Workflow for Isotopic Purity Determination
The logical flow for determining the isotopic purity of a deuterated standard is depicted in the workflow diagram below.
Caption: Workflow for determining the isotopic purity of deuterated compounds.
Synthesis of Tris(1-chloro-2-propyl) Phosphate (B84403)
The unlabeled Tris(1-chloro-2-propyl) phosphate (TCPP) is synthesized industrially through the reaction of propylene (B89431) oxide with phosphoryl chloride.[7][8] This process typically occurs in a closed reactor, and various catalysts can be employed to increase the reaction rate.[8] The synthesis of the deuterated analog, TCPP-d18, would involve the use of deuterated propylene oxide.
Applications
Deuterated compounds such as this compound are essential in numerous scientific fields. They are widely used as internal standards in mass spectrometry-based quantitative analyses for various applications, including environmental analysis, and to study metabolic stability and isotope effects in pharmaceuticals.[2][3][9] The incorporation of stable heavy isotopes into molecules serves as a tracer for quantification during drug development processes.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tris(2-chloroisopropyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9317-1.2 [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]
- 8. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]
- 9. resolvemass.ca [resolvemass.ca]
Navigating the Fragmentation Landscape of TCPP-d18: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TCPP and its Deuterated Analog
Tris(2-chloropropyl) phosphate (B84403) (TCPP) is a widely used organophosphate flame retardant found in a variety of consumer products.[1][2] Its persistence and potential for adverse health effects have made it a compound of significant environmental and toxicological concern.[3] For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard, such as TCPP-d18, is crucial for accurate and reliable measurements. Understanding the fragmentation pattern of TCPP-d18 is paramount for developing robust analytical methods.
Predicted Mass Spectrometry Fragmentation of TCPP-d18
The fragmentation of halogenated organophosphorus flame retardants like TCPP in mass spectrometry, particularly under electrospray ionization (ESI), is characterized by the sequential loss of its chloro-alkyl side chains.[1][4] This process often involves McLafferty-type hydrogen rearrangements, culminating in the formation of a stable protonated phosphoric acid ion ([H4PO4]+) at m/z 98.9845.[1][2][4]
Given that TCPP-d18 is deuterated on the propyl chains, its fragmentation is expected to mirror that of TCPP, with corresponding mass shifts in the fragment ions containing deuterium. The primary fragmentation pathway is anticipated to be the stepwise cleavage of the deuterated chloropropyl groups.
Proposed Fragmentation Pathway
The proposed fragmentation pathway for TCPP-d18, based on the known fragmentation of TCPP, is illustrated below. This pathway assumes positive ion mode electrospray ionization, which typically forms the protonated molecule [M+H]+.
Caption: Proposed fragmentation pathway of TCPP-d18 in positive ion ESI-MS.
Tabulated Fragmentation Data
The following table summarizes the predicted major ions in the mass spectrum of TCPP-d18, derived from the fragmentation pattern of TCPP.[4][5]
| Ion Description | Proposed Structure/Formula | Predicted m/z | Relative Abundance (Predicted) |
| Protonated Molecule | [C9H18D18Cl3O4P + H]+ | 345.12 | High |
| Loss of one deuterated chloropropyl group | [C6H12D12Cl2O4P]+ | 257.07 | Medium |
| Loss of two deuterated chloropropyl groups | [C3H6D6ClO4P]+ | 169.02 | Low-Medium |
| Protonated Phosphoric Acid | [H4PO4]+ | 98.98 | High |
Experimental Protocols
While a specific protocol for TCPP-d18 is not detailed in the provided search results, a general methodology for the analysis of TCPP and other organophosphate flame retardants using liquid chromatography-mass spectrometry (LC-MS) can be outlined.[1][4][6]
Sample Preparation
A generic solid-phase extraction (SPE) method is often employed for the extraction of organophosphate flame retardants from aqueous matrices.[6]
Caption: A generalized workflow for solid-phase extraction.
Protocol:
-
SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is typically conditioned with methanol (B129727) followed by deionized water.[6]
-
Sample Loading: The aqueous sample is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The target analytes, including TCPP-d18, are eluted with an appropriate organic solvent or solvent mixture.
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis
The analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is commonly used.[1][3][5]
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is frequently used.[5]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for TCPP.[1][4]
-
Fragmentation Mode: High-energy collision dissociation (HCD) or collision-induced dissociation (CID).[1][5]
-
Collision Energy: This needs to be optimized for the specific instrument and precursor ion to achieve the desired fragmentation.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for quantification on triple quadrupole instruments, monitoring specific precursor-to-product ion transitions.
Logical Relationship for Method Development
The development of a robust analytical method for TCPP-d18 involves a logical sequence of steps to ensure accuracy and sensitivity.
Caption: Logical workflow for developing an analytical method for TCPP-d18.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of TCPP-d18, based on the established behavior of its non-deuterated counterpart. The provided tables of predicted fragment ions and general experimental protocols offer a starting point for researchers to develop and validate their own analytical methods. It is imperative to empirically verify the fragmentation pattern and optimize instrumental parameters using a certified TCPP-d18 standard to ensure the highest quality data for quantitative studies.
References
- 1. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography-Orbitrap-Based High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tris(2-chloropropyl) phosphate | C9H18Cl3O4P | CID 22522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Tris(1-chloro-2-propyl) Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1-chloro-2-propyl) phosphate (B84403) (TCIPP) is a high-production-volume organophosphate flame retardant ubiquitously found in consumer products and indoor environments. Its widespread presence has led to human exposure, necessitating a thorough understanding of its metabolic fate within the body. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of TCIPP. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and toxicology.
The metabolism of TCIPP is a critical determinant of its potential toxicity. Biotransformation processes can lead to the formation of metabolites with altered biological activity, potentially contributing to adverse health effects. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of TCIPP's behavior in biological systems.
Data Presentation: Quantitative Insights into TCIPP Metabolism
The following tables summarize the key quantitative data available on the metabolism of TCIPP, primarily derived from in vitro studies using human liver microsomes and in vivo animal studies.
Table 1: In Vitro Michaelis-Menten Kinetic Parameters for TCIPP Metabolite Formation in Human Liver Microsomes (HLM)
| Metabolite | Vmax (pmol/min/mg protein) | Km (μM) | Reference |
| Bis(1-chloro-2-propyl) phosphate (BCIPP) | 1470 ± 110 | 96.1 ± 14.5 | [1] |
| Bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) | 154 ± 4 | 80.2 ± 4.4 | [1] |
Data from an in vitro incubation of TCIPP with human liver microsomes (HLM). The Michaelis-Menten model was used to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half of Vmax.
Table 2: Plasma Concentrations of TCIPP and a Metabolite in Sprague-Dawley Rats and B6C3F1/N Mice from a Chronic Feed Study
| Species | Sex | Exposure Concentration (ppm) | TCIPP Plasma Concentration (ng/mL) | BCPCP* Plasma Concentration | Reference |
| Rat (HSD:Sprague Dawley®SD®) | Male & Female | Up to 20,000 | 3.43 - 1180 | Proportional to exposure | [2][3] |
| Mouse (B6C3F1/N) | Female | Up to 10,000 | 3.43 - 1180 | Proportional to exposure | [2][3] |
| Mouse (B6C3F1/N) | Male | Up to 5000 | 3.43 - 1180 | Proportional to exposure | [2][3] |
*Bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) was quantified as a TCPP metabolite. TCIPP is the most abundant isomer in the commercial TCPP mixture used.
Table 3: Urinary Concentrations of TCIPP Metabolites in the U.S. Population
| Metabolite | Geometric Mean (pg/mL) | Detection Frequency | Reference |
| Bis(1-chloro-2-propyl) phosphate (BCIPP) | 83.8 | Not specified | [4] |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | 414 | 100% | [4] |
Data from a study measuring 11 OPE metabolites in 213 urine samples from 19 volunteers in Albany, New York.
Metabolic Pathways of TCIPP
The biotransformation of TCIPP involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver.
Phase I Metabolism
Phase I reactions are catalyzed mainly by cytochrome P450 (CYP) enzymes.[5] The primary pathways include oxidation and hydrolysis.
-
Oxidation: CYP-mediated oxidation of the propyl chains of TCIPP leads to the formation of hydroxylated metabolites. A key metabolite formed through this pathway is bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) .[1] Further oxidation can lead to the formation of a carboxy metabolite, carboxyethyl bis(1-chloro-2-propyl) phosphate (TCIPP-M1) . An intermediate product, bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate (TCIPP-M2) , has also been identified.[6] Another identified metabolite is 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3) .[6]
-
Hydrolysis: TCIPP can undergo hydrolysis, likely mediated by hydrolase enzymes present in liver microsomes, to form the diester metabolite bis(1-chloro-2-propyl) phosphate (BCIPP) .[1] In vitro studies indicate that BCIPP is a major metabolite of TCIPP formed in the liver.[1]
Phase II Metabolism
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. While specific glutathione (B108866) conjugates of TCIPP metabolites have not been definitively identified in all studies, glutathione S-transferases (GSTs) are implicated in the metabolism of organophosphate flame retardants.[7] The conjugation with glutathione can be a detoxification pathway, but can also lead to the formation of reactive intermediates.[7]
Below is a diagram illustrating the proposed metabolic pathway of TCIPP.
Caption: Proposed metabolic pathway of Tris(1-chloro-2-propyl) phosphate (TCIPP).
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of TCIPP metabolism.
In Vitro Metabolism Assay with Human Liver Microsomes
This protocol is a generalized representation based on methodologies described in the literature.[1][6]
Objective: To determine the kinetics of TCIPP metabolism and identify its metabolites using human liver microsomes.
Materials:
-
Tris(1-chloro-2-propyl) phosphate (TCIPP)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standards for analytical quantification
-
LC-QTOF-MS system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: The incubation mixture is pre-incubated at 37°C for a few minutes to allow the system to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a specific concentration of TCIPP (dissolved in a suitable solvent like methanol (B129727) or acetonitrile) to the pre-warmed incubation mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction is stopped at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.
-
Sample Preparation for Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected, and may be further concentrated or diluted as needed for analysis.
-
Analysis: The samples are analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and quantify the formed metabolites.
Below is a workflow diagram for a typical in vitro metabolism study.
Caption: Workflow for an in vitro TCIPP metabolism experiment.
Analytical Methodology: LC-QTOF-MS
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful analytical technique used for the identification and quantification of TCIPP and its metabolites.[6]
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of the parent compound and its metabolites based on their polarity.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: The flow rate is optimized for the specific column and separation.
-
Injection Volume: A small volume of the prepared sample extract is injected into the LC system.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS):
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique used for these compounds, and can be operated in both positive and negative ion modes to detect a wider range of metabolites.
-
Mass Analyzer: The QTOF mass analyzer provides high-resolution and accurate mass measurements, which are crucial for the confident identification of unknown metabolites.
-
Data Acquisition: Data is typically acquired in full-scan mode to detect all ions within a specified mass range. For targeted quantification, product ion scan (MS/MS) mode can be used to fragment precursor ions and generate characteristic fragmentation patterns for specific metabolites, enhancing selectivity and sensitivity.
Conclusion
The metabolism of Tris(1-chloro-2-propyl) phosphate is a complex process involving multiple enzymatic pathways that lead to a variety of metabolites. In vitro studies have been instrumental in identifying the primary metabolic routes and quantifying the kinetics of metabolite formation. The major metabolites identified to date include BCIPP, BCIPHIPP, and several other oxidized products. While in vivo data in humans is still limited, animal studies and human biomonitoring provide valuable information on the systemic exposure and excretion of TCIPP and its metabolites.
This technical guide provides a consolidated resource for researchers and professionals working to understand the metabolic fate of TCIPP. The presented data, protocols, and visualizations are intended to support further research into the toxicokinetics and potential health risks associated with exposure to this prevalent flame retardant. A more complete understanding of TCIPP metabolism is essential for accurate risk assessment and the development of strategies to mitigate potential human health impacts.
References
- 1. Kinetics of tris (1-chloro-2-propyl) phosphate (TCIPP) metabolism in human liver microsomes and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite b is(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed [cebs.niehs.nih.gov]
- 4. Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Toxicological Profile of Deuterated Flame Retardant Standards
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated flame retardant standards are crucial tools in analytical and metabolic research, enabling a deeper understanding of the toxicology of their non-deuterated counterparts. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the metabolic fate and, consequently, the toxicity of these compounds. This technical guide provides a comprehensive overview of the toxicological profile of deuterated flame retardant standards, with a primary focus on the well-studied example of deuterated tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP). The central finding is that deuteration can significantly reduce the genotoxicity of certain flame retardants by impeding their metabolic activation via cytochrome P450 enzymes. This guide summarizes available quantitative data, details key experimental protocols, and visualizes the involved metabolic pathways to support researchers in the fields of toxicology, pharmacology, and drug development.
Introduction to Deuterated Flame Retardant Standards
Flame retardants are a diverse group of chemicals added to manufactured materials to inhibit or delay the spread of fire. Due to their widespread use, human and environmental exposure is a significant concern, prompting extensive toxicological evaluation. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are synthesized for use as internal standards in analytical chemistry and as mechanistic probes in toxicology.
The key principle underlying the toxicological interest in deuterated compounds is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since many metabolic activation pathways are initiated by the enzymatic cleavage of C-H bonds, deuteration at specific sites can slow down or alter the metabolism of a compound, which in turn can modify its toxicological profile.
Toxicological Profile: The Case of Deuterated Tris-BP
The most extensively studied deuterated flame retardant is d15-Tris-BP, a fully deuterated analog of the potent mutagen and carcinogen tris(2,3-dibromopropyl) phosphate (Tris-BP).
Genotoxicity
Studies have demonstrated a significant reduction in the genotoxicity of Tris-BP upon deuteration.[1][2] In vivo studies using Drosophila and rats have shown that while Tris-BP is a potent genotoxic agent, d15-Tris-BP exhibits markedly reduced or no genotoxic effects.[2] This difference is attributed to the decreased metabolic activation of the deuterated compound.
Metabolism and Toxicokinetics
The primary mechanism for the reduced toxicity of d15-Tris-BP lies in its altered metabolism.[1] The genotoxicity of Tris-BP is dependent on its bioactivation by cytochrome P450 (CYP) enzymes, which leads to the formation of reactive metabolites.[1][3] Deuterium substitution at the sites of CYP-mediated oxidation slows down this metabolic activation, thereby reducing the formation of toxic intermediates.[1]
Conversely, detoxification pathways, such as conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GSTs), appear to be less affected by deuteration.[1] This shifts the metabolic balance towards detoxification, further contributing to the reduced toxicity of the deuterated analog.
Quantitative Toxicological Data
Quantitative data on the toxicity of deuterated flame retardant standards is scarce in publicly available literature. The majority of studies have focused on the qualitative differences in genotoxicity and metabolism. For non-deuterated flame retardants, a range of toxicity values are available and can serve as a baseline for comparison.
Table 1: Summary of Genotoxicity Data for Tris-BP and d15-Tris-BP
| Compound | Test System | Endpoint | Result | Reference |
| Tris-BP | Drosophila | Sex-linked recessive lethal mutations | Positive | [2] |
| d15-Tris-BP | Drosophila | Sex-linked recessive lethal mutations | Negative | [2] |
| Tris-BP | Rat | In vivo genotoxicity | Positive | [2] |
| d15-Tris-BP | Rat | In vivo genotoxicity | Negative | [2] |
Table 2: Acute Toxicity of Selected Non-Deuterated Polybrominated Diphenyl Ethers (PBDEs)
| Compound | Species | Route | LD50 | Reference |
| Penta-BDE | Rat | Oral | 0.5 - 5 g/kg | [4] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) are the highest and lowest doses, respectively, at which no adverse effects are observed.
Experimental Protocols
In Vivo Genotoxicity Testing in Drosophila
-
Objective: To assess the mutagenic potential of deuterated and non-deuterated flame retardants.
-
Methodology: The sex-linked recessive lethal (SLRL) test in Drosophila melanogaster is a common assay.
-
Male flies are fed a solution containing the test compound.
-
Treated males are then mated with untreated females.
-
The F1 and F2 generations are scored for the absence of a specific class of male offspring, which indicates a lethal mutation on the X chromosome.
-
A significant increase in the frequency of lethal mutations in the treated group compared to a control group indicates a positive result.
-
Isolated Perfused Rat Liver Metabolism Studies
-
Objective: To investigate the hepatic metabolism of deuterated and non-deuterated flame retardants.[1]
-
Methodology:
-
The liver is surgically isolated from an anesthetized rat, and the portal vein and bile duct are cannulated.
-
The liver is placed in a perfusion chamber and perfused with an oxygenated physiological buffer solution.
-
The test compound (deuterated or non-deuterated) is introduced into the perfusion medium.
-
Samples of the perfusate and bile are collected over time.
-
Metabolites in the collected samples are identified and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
-
Signaling Pathways and Metabolic Activation
The toxicity of many flame retardants is intrinsically linked to their metabolic activation. The following diagrams illustrate the key metabolic pathways for Tris-BP, highlighting the impact of deuteration.
Caption: Metabolic pathways of Tris-BP bioactivation and detoxification.
The diagram above illustrates the dual metabolic pathways of Tris-BP. The bioactivation pathway, mediated by cytochrome P450, leads to the formation of genotoxic reactive metabolites. Deuteration of Tris-BP slows this process. The detoxification pathway involves conjugation with glutathione, leading to a less toxic, excretable product.
Caption: General experimental workflow for assessing deuteration's toxicological impact.
This workflow outlines the typical experimental approach to compare the toxicological profiles of deuterated and non-deuterated flame retardant standards, integrating both in vivo and in vitro methodologies.
Conclusion and Future Directions
The available evidence strongly indicates that deuteration can be a powerful tool to mitigate the toxicity of certain flame retardants by altering their metabolic activation. The case of d15-Tris-BP provides a clear example of how the kinetic isotope effect can be leveraged to reduce genotoxicity. However, the toxicological profiles of a broader range of deuterated flame retardant standards remain largely unexplored.
Future research should focus on:
-
Systematic toxicological screening of a wider array of deuterated flame retardant standards to determine if the effects observed with Tris-BP are generalizable.
-
Quantitative toxicological studies to establish key toxicological parameters such as LD50, NOAEL, and LOAEL for deuterated standards.
-
Investigation of other toxicological endpoints , including neurotoxicity and endocrine disruption, for deuterated flame retardants.
A more comprehensive understanding of the toxicological profiles of deuterated flame retardant standards will not only enhance their utility as research tools but may also inform the design of safer alternative flame retardants.
References
- 1. Deuterium isotope effect on the metabolism of the flame retardant tris(2,3-dibromopropyl) phosphate in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Molecular Structure of Tris(1-chloro-2-propyl) Phosphate-d18
This guide provides a detailed overview of the molecular structure and available data for Tris(1-chloro-2-propyl) phosphate-d18, a deuterated isotopologue of the flame retardant Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a comprehensive understanding of this compound.
Core Molecular Attributes
This compound is a stable, isotopically labeled compound. The designation "-d18" signifies that all 18 hydrogen atoms in the three 1-chloro-2-propyl groups have been substituted with deuterium (B1214612) atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical methods, such as mass spectrometry, for the detection and quantification of its non-deuterated counterpart, TCPP, in various matrices.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉D₁₈Cl₃O₄P[1][2] |
| Molecular Weight | 345.68 g/mol [1][2] |
| CAS Number | 1447569-78-9[2] |
| Chemical Purity | Typically ≥98%[1] |
| Appearance | White powder[3] or colorless to light-yellow transparent liquid[4][5] |
Molecular Structure Visualization
The molecular structure of this compound consists of a central phosphate group bonded to three deuterated 1-chloro-2-propyl chains. The systematic replacement of hydrogen with deuterium provides a distinct mass shift, facilitating its use in isotope dilution mass spectrometry.
Experimental Protocols
General Synthesis of Tris(1-chloro-2-propyl) phosphate (TCPP)
The industrial production of TCPP involves the reaction of phosphorus oxychloride (POCl₃) with propylene (B89431) oxide.[4] This reaction is typically carried out in a closed reactor, and a catalyst may be used to enhance the reaction rate. The process can be performed in batches or as a continuous process. Following the primary reaction, the crude product is washed and dehydrated to remove acidic impurities and any remaining catalyst. The final product is then purified, often by filtration.
A general workflow for this synthesis is outlined below.
For the synthesis of the d18 isotopologue, deuterated propylene oxide would be required as a starting material.
Applications in Research
Isotopically labeled Tris(1-chloro-2-propyl) phosphate is primarily used as an internal standard for environmental and biological monitoring of TCPP.[6] TCPP is a widely used flame retardant and its presence in the environment is of concern. The use of the d18 variant allows for accurate quantification of TCPP levels in various samples, including water, soil, and biological tissues.
References
- 1. scbt.com [scbt.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. Tris(2-chloroisopropyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9317-1.2 [isotope.com]
- 5. US20060211877A1 - Preparation of tri(chloropropyl) phosphate - Google Patents [patents.google.com]
- 6. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Background Levels of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) in Environmental Samples
Introduction
Tris(1-chloro-2-propyl) phosphate (TCPP) is an organophosphate flame retardant (OPFR) and plasticizer extensively used in a variety of consumer and industrial products, including polyurethane foams, textiles, and plastics.[1] Due to its additive nature, TCPP can be released into the environment from these products, leading to its widespread presence in various environmental compartments.[2][3] This technical guide provides a comprehensive overview of the background levels of TCPP in environmental samples, detailed experimental protocols for its analysis, and visualizations of its environmental fate and analytical workflow. This information is crucial for researchers and scientists studying environmental contaminants and for drug development professionals assessing the environmental impact and potential for human exposure to chemical compounds.
Data Presentation: TCPP Concentrations in Environmental Matrices
The following tables summarize the quantitative data on TCPP concentrations found in various environmental matrices across different geographical locations. These values represent the background levels of TCPP resulting from its widespread use and release.
Table 1: TCPP Concentrations in Water Samples
| Location | Water Type | Concentration Range | Median/Mean Concentration | Detection Frequency | Reference |
| Great Lakes, North America | Surface Water | 0.37 ng/L | 52% | [4] | |
| New York, USA | Rivers and Lakes | 3.3 - 329 ng/L | - | 100% | [4] |
| Toronto, Ontario, Canada | Urban Stream Water | - | 60% | [4] | |
| Washington, USA | Urban/Industrial Stormwater | <50 - 857 ng/L | - | <40% | [4] |
| Washington, USA | Lower Columbia River | <0.55 - 1.9 ng/L | - | <40% | [4] |
| Washington, USA | Urban Lakes | <25 - 188 ng/L | - | <40% | [4] |
| Ruhr River, Germany | Untreated Surface Water | 50 - 150 ng/L | - | - | [5] |
| River Elbe, Germany | Surface Water | 40 - 250 ng/L | - | - | [6] |
| German Bight, North Sea | Surface Water | 3 - 28 ng/L | - | - | [6] |
| China | Water Resources | up to 67 µg/mL | - | - | [3] |
| Guangzhou, China | - | - | 14.52 ng/m³ (mean) | - | [7] |
| Three Coastal Cities, China | Seawater | 24 - 377 ng/L | - | - | [8] |
Table 2: TCPP Concentrations in Soil and Sediment Samples
| Location | Matrix | Concentration Range | Median/Mean Concentration | Reference |
| Washington, USA | Urban/Industrial Catchment Sediment | <1.1 - 2,040 ng/g dw | - | [4] |
| Great Lakes, North America | Sediment | 0.33 ng/g dw | [4] | |
| Norway | Industrial Area Sediment | up to 2,080 ng/g dw | - | [4] |
| Europe | Soil | 5.66 - 19.82 ng/g dwt | - | [9] |
| Dong Nai-Soai Rap River, Vietnam | Surface Sediment | 39.4 - 373 ng/g dw | 128 ng/g dw (mean) | [10] |
Table 3: TCPP Concentrations in Air Samples
| Location | Air Type | Concentration Range | Median/Mean Concentration | Reference |
| Greater Toronto Area, Canada | Indoor Air | - | Dominant OPE | [11] |
| Offices | Indoor Air | 400 - 880 ng/m³ | - | [2] |
| Guangzhou, China | Indoor Air (Homes, Offices, Dorms) | - | 14.52 ng/m³ (mean) | [7] |
| Guangzhou, China | Private Car Air | 1.22 - 1288.81 ng/m³ | 180.33 ng/m³ (mean) | [7] |
| Tokyo, Japan | Indoor Air (Houses) | 0 - 1,260 ng/m³ | - | [5] |
| Tokyo, Japan | Indoor Air (Offices) | 0 - 57.6 ng/m³ | - | [5] |
| Sweden | Indoor Environments | <1 - 7 ng/m³ | <1 ng/m³ | [12] |
| Nanjing, China | Fine Particulate Matter (PM) | ND - 353 pg/m³ | - | [13] |
| Nanjing, China | Total Suspended Particle (TSP) | ND - 272 pg/m³ | - | [13] |
Table 4: TCPP Concentrations in Biota Samples
| Location | Biota Type | Concentration Range | Reference |
| Great Lakes, North America | Lake Trout and Walleye (whole body) | 0.42 - 2.08 ng/g ww | [4] |
| Sweden | Freshwater Perch | 36 - 140 µg/kg lipid mass | [8] |
Experimental Protocols
The accurate quantification of TCPP in environmental samples requires robust and sensitive analytical methodologies. The following sections detail the typical experimental protocols for different environmental matrices.
Analysis of TCPP in Water Samples
1. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
Store samples at 4°C and extract as soon as possible to prevent degradation.
2. Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE): This is the most common method for extracting TCPP from water samples.[14][15]
-
Cartridge Selection: Use a cartridge suitable for polar and medium polar compounds, such as Bond Elut PPL (a functionalized styrene-divinylbenzene polymer).[15]
-
Procedure:
-
Filter the water sample (typically 1.5 L to 2.5 L) to remove suspended solids.[15]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Pass the water sample through the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes, including TCPP, with a small volume of an appropriate organic solvent (e.g., dichloromethane).[16]
-
Add an internal standard to the extract before analysis.[15]
-
-
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of TCPP.[9][17]
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC system in splitless mode.[17]
-
Separation: Use a capillary column such as a DB-5ms (30 m × 250 mm × 0.25 µm).[17]
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative and highly sensitive method.[14][16]
-
Separation: Employ a suitable LC column for the separation of organophosphate esters.
-
Detection: Use multiple reaction monitoring (MRM) mode for quantification.[16]
-
Analysis of TCPP in Soil and Sediment Samples
1. Sample Collection and Preparation:
-
Collect soil or sediment samples using appropriate coring or grab sampling devices.
-
Freeze-dry or air-dry the samples and sieve them to obtain a uniform particle size.
2. Extraction:
-
Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE): These techniques use elevated temperature and pressure to achieve rapid and efficient extraction.[17][18]
-
Procedure:
-
Mix the dried sample with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into an extraction cell.
-
Extract with a suitable solvent (e.g., a mixture of acetone (B3395972) and hexane) at a specific temperature and pressure.
-
-
-
Twisselmann Extraction: A continuous extraction method.[9]
3. Cleanup:
-
The crude extract may contain interfering substances that need to be removed before instrumental analysis.
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., silica, Florisil) to clean up the extract.[19]
4. Instrumental Analysis:
-
The final extract is analyzed using GC-MS or LC-MS/MS as described for water samples.
Analysis of TCPP in Air Samples
1. Sample Collection:
-
Passive Air Sampling: Use samplers with a sorbent material like polyurethane foam (PUF) or polydimethylsiloxane (B3030410) (PDMS) to collect TCPP from the air over an extended period.[11]
-
Active Air Sampling: Draw a known volume of air through a sorbent tube using a pump.
2. Extraction:
-
Extract the sorbent material using a suitable solvent in an accelerated solvent extractor (ASE).[17]
3. Instrumental Analysis:
-
Analyze the concentrated extract using GC-MS or LC-MS/MS.
Mandatory Visualizations
The following diagrams illustrate the environmental fate of TCPP and a general workflow for its analysis in environmental samples.
Caption: Environmental fate and transport pathways of TCPP.
Caption: General experimental workflow for TCPP analysis.
References
- 1. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. doh.wa.gov [doh.wa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentrations, Compositions and Human Exposure Risks to Organophosphate Esters in Indoor Air from Various Microenvironments in Guangzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. fera.co.uk [fera.co.uk]
- 12. greensciencepolicy.org [greensciencepolicy.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. vjs.ac.vn [vjs.ac.vn]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
"genotoxic effects of Tris(chloropropyl) phosphate isomers"
An In-depth Technical Guide on the Genotoxic Effects of Tris(chloropropyl) phosphate (B84403) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(chloropropyl) phosphate (TCPP) is a high-production-volume organophosphate flame retardant ubiquitously found in consumer products and the environment. Commercial TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate (TCIPP) being the most abundant.[1][2] Growing evidence suggests that TCPP isomers may pose a genotoxic risk to human health. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxic effects of TCPP isomers. It summarizes key quantitative data from various in vitro and in vivo studies, details the experimental protocols for the principal genotoxicity assays employed, and illustrates the proposed signaling pathways involved in TCPP-induced genotoxicity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the safety profile of these compounds.
Introduction
Organophosphate flame retardants (OPFRs) have been increasingly used as replacements for phased-out polybrominated diphenyl ethers (PBDEs).[3] Tris(chloropropyl) phosphate (TCPP) is one of the most commonly used OPFRs, present in polyurethane foams, textiles, and electronics.[4][5] Human exposure to TCPP is widespread, with metabolites detected in various human tissues.[1][3] The commercial TCPP mixture consists of four main isomers: tris(1-chloro-2-propyl) phosphate (TCIPP), bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate, bis(2-chloropropyl) 2-chloroisopropyl phosphate, and tris(2-chloropropyl) phosphate (TDCPP).[1][4] This guide focuses on the genotoxic potential of these isomers, which is a critical aspect of their toxicological evaluation.
Quantitative Genotoxicity Data
The genotoxic effects of TCPP isomers have been evaluated using a battery of in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Micronucleus Assay Data for TCPP
| Cell Line | Isomer/Mixture | Concentration | Observation | Reference |
| Human Lymphocytes | TCPP Mixture | 10 µg/mL | No significant increase in micronuclei (MN) frequency | [1] |
| Human Lymphocytes | TCPP Mixture | 20 µg/mL | No significant increase in MN frequency | [1] |
| Human Lymphocytes | TCPP Mixture | 30 µg/mL | Marginally significant increase in MN frequency | [1][6] |
| Human Lymphocytes | TCPP Mixture | 40 µg/mL | Marginally significant increase in MN frequency | [1][6] |
Table 2: In Vitro Comet Assay Data for TCIPP
| Cell Line | Isomer/Mixture | Concentration | Olive Tail Moment (OTM) | Observation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TCIPP | 50 µM | 1.03 | DNA damage observed | [3][5] |
| HUVECs | TCIPP | 100 µM | - | DNA damage observed | [3][5] |
| HUVECs | TCIPP | 200 µM | - | DNA damage observed | [3][5] |
| HUVECs | TCIPP | 400 µM | 35.59 | Significant DNA damage | [3][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TCIPP | 1-1000 µM | - | Induced DNA breaks and alkali-labile sites | [7] |
Table 3: Bacterial Reverse Mutation (Ames) Test Data for TCPP
| Salmonella typhimurium Strains | Isomer/Mixture | Concentration | Metabolic Activation (S9) | Result | Reference |
| TA97, TA98, TA100, TA1535, TA1537 | TCPP Mixture | Up to 1000 µ g/plate | With and Without | Negative | [8] |
| TA98, TA100 | TCPP Mixture | Up to 6000 µ g/plate | With and Without | Negative | [8] |
| E. coli WP2 uvrA | TCPP Mixture | Up to 6000 µ g/plate | With and Without | Negative | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols for the key genotoxicity assays used to evaluate TCPP isomers.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a well-established method for assessing chromosomal damage.
-
Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.
-
Exposure: Logarithmically growing cells are exposed to various concentrations of the TCPP isomer or mixture for a defined period (e.g., 24 hours). A solvent control (e.g., DMSO) and a positive control (e.g., mitomycin C) are included.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, leading to the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested by centrifugation, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a light microscope. The frequency of micronucleated cells is calculated.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the desired cell line (e.g., HUVECs) after exposure to TCPP isomers.
-
Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage. The Olive Tail Moment (OTM), defined as the product of the tail length and the fraction of DNA in the tail, is a commonly used metric.
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.
-
Bacterial Strains: Several histidine-requiring (his- ) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring (trp- ) mutant strains of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.
-
Exposure: The bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+ or trp+ ) will grow and form colonies. The number of revertant colonies is counted for each concentration and compared to the solvent control. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.
Signaling Pathways in TCPP-Induced Genotoxicity
The precise molecular mechanisms underlying the genotoxicity of TCPP isomers are still under investigation. However, a growing body of evidence points to the induction of oxidative stress as a key initiating event.
TCPP isomers have been shown to increase the production of reactive oxygen species (ROS) within cells.[3][5] This can occur through various mechanisms, including the disruption of mitochondrial function. The resulting excess ROS can lead to oxidative damage to cellular macromolecules, including DNA. This can manifest as single- and double-strand DNA breaks and the formation of oxidized DNA bases (e.g., 8-hydroxy-2'-deoxyguanosine), which are mutagenic lesions. If the cellular antioxidant defense systems are overwhelmed and DNA repair mechanisms are insufficient or impaired, these DNA lesions can become fixed as mutations, leading to genomic instability and potentially contributing to carcinogenesis.
Discussion and Future Directions
The available data indicate that TCPP isomers, particularly at higher concentrations, can induce genotoxic effects in vitro. The evidence for mutagenicity in bacterial systems is largely negative.[8] However, in mammalian cells, TCPP has been shown to cause DNA damage and chromosomal aberrations.[1][3][5][7] The induction of oxidative stress appears to be a significant mechanism contributing to these genotoxic outcomes.[3][5]
It is important to note that many studies have been conducted on commercial TCPP mixtures, and further research is needed to delineate the specific genotoxic profiles of individual isomers. Additionally, most of the available data are from in vitro studies. More in vivo studies are required to understand the genotoxic potential of TCPP isomers in a whole-organism context, considering metabolic activation and detoxification processes.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms of TCPP-induced oxidative stress and its impact on DNA repair pathways.
-
Conducting comprehensive in vivo genotoxicity studies for individual TCPP isomers.
-
Investigating the potential for transgenerational genotoxic effects.
-
Developing more sensitive biomarkers of TCPP-induced genotoxicity for human exposure assessment.
Conclusion
This technical guide has summarized the current understanding of the genotoxic effects of Tris(chloropropyl) phosphate isomers. The evidence suggests that TCPP possesses genotoxic potential, primarily mediated through the induction of oxidative stress and subsequent DNA damage. While the Ames test results are generally negative, in vitro mammalian cell assays have demonstrated positive findings for DNA strand breaks and micronucleus formation. The provided data tables, experimental protocols, and signaling pathway diagrams offer a comprehensive resource for scientists and professionals in the fields of toxicology and drug development. Further research is warranted to fully characterize the genotoxic risk of TCPP isomers to human health.
References
- 1. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 2. criver.com [criver.com]
- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphorus flame-retardant tris(1-chloro-2-propyl)phosphate is genotoxic and apoptotic inducer in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Tris(1-chloro-2-propyl) phosphate (TCPP) in Environmental Samples using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) is an organophosphate flame retardant (OPFR) widely used in a variety of consumer products, including plastics, textiles, and polyurethane foams.[1][2] Due to its widespread use and potential for environmental leaching, TCPP is frequently detected in environmental matrices and is a subject of toxicological concern, with some studies suggesting it may be a suspected carcinogen.[1][2][3]
This application note details a robust and sensitive method for the quantification of TCPP in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tris(1-chloro-2-propyl-d18) phosphate (TCPP-d18), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The use of an internal standard is crucial for reliable quantification.[4]
Experimental Protocols
Materials and Reagents
-
Standards: TCPP analytical standard, TCPP-d18 internal standard (IS).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX or Bond Elut PPL).[1][5]
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCPP and TCPP-d18 in methanol. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in methanol.
-
Working Standard Mixture: Create a series of calibration standards by diluting the intermediate TCPP stock solution with methanol/water (1:1 v/v) to achieve concentrations ranging from 0.5 to 200 ng/mL.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the TCPP-d18 intermediate stock solution with methanol.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is optimized for water samples.
-
Sample Collection: Collect 100 mL of the water sample in a pre-cleaned glass container.
-
Internal Standard Spiking: Add a precise volume of the Internal Standard Spiking Solution to the water sample to achieve a final concentration of 50 ng/mL.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25-30°C.[6]
-
Reconstitution: Reconstitute the dried residue in 500 µL of methanol/water (1:1 v/v) for LC-MS/MS analysis.[6]
LC-MS/MS Method Protocol
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Kinetex C18 (50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[4] |
| Gradient | 0-0.5 min (30% B), 0.5-12 min (30-95% B), 12-18 min (95-98% B)[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 30 °C[7] |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3.0 kV[7] |
| Capillary Temp. | 350 °C[7] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for TCPP and TCPP-d18
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| TCPP (Quantifier) | 327.0 | 99.0[8] | 100 | Optimize (e.g., 25) |
| TCPP (Qualifier) | 327.0 | 251.0 | 100 | Optimize (e.g., 15) |
| TCPP-d18 (IS) | 345.0 (typical) | Optimize | 100 | Optimize |
Note: Precursor and product ions for the TCPP-d18 internal standard must be optimized based on the specific labeled compound.
Data Presentation and Results
Quantification is performed by constructing a calibration curve based on the peak area ratio of the TCPP analyte to the TCPP-d18 internal standard. The use of a stable isotope-labeled internal standard significantly improves method reliability. The recovery of TCPP-d18 has been reported to range from 76% to 103%.[3]
Table 4: Summary of Quantitative Performance Data
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99[9] |
| Limit of Detection (LOD) | 0.1 - 0.4 ng/mL[6][9] |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL[5][6] |
| Recovery | 75% - 110%[3][9] |
| Inter-day Precision (%RSD) | < 15% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
Caption: Workflow for TCPP analysis by LC-MS/MS.
References
- 1. agilent.com [agilent.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. research.vu.nl [research.vu.nl]
- 4. Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mac-mod.com [mac-mod.com]
- 9. shimadzu.com [shimadzu.com]
Application Note: Quantification of Organophosphate Flame Retardants in House Dust Using Isotope Dilution GC-MS/MS with TCPP-d18
Introduction
Organophosphate flame retardants (OFRs) are a class of chemicals widely used in consumer products such as electronics, furniture, and building materials to reduce flammability. Due to their additive nature, they can leach from these products and accumulate in indoor environments, particularly in house dust. Human exposure to OFRs, especially for vulnerable populations like children, is a growing health concern. Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) is one of the most frequently detected OFRs in indoor environments.
This application note provides a detailed protocol for the quantification of TCPP and other common OFRs in house dust samples. The method employs ultrasonic extraction followed by solid-phase extraction (SPE) cleanup and analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). Accuracy and precision are ensured through the use of an isotope dilution technique, specifically utilizing Tris(2-chloro-isopropyl)phosphate-d18 (TCPP-d18) as an internal standard.
Experimental Workflow
Caption: Workflow for OFR analysis in house dust.
Quantitative Data Summary
The following tables summarize the concentrations of commonly detected organophosphate flame retardants in house dust as reported in various studies. Concentrations are presented in micrograms per gram (µg/g) of dust.
Table 1: Concentrations of Chlorinated OFRs in House Dust (µg/g)
| Compound | Abbreviation | Median Conc. (µg/g) | Concentration Range (µg/g) | Reference |
| Tris(2-chloroethyl) phosphate | TCEP | 0.46 | <0.02 - 30 | [1][2] |
| Tris(1-chloro-2-propyl) phosphate | TCIPP / TCPP | 1.38 | 0.05 - 65 | [1][2][3] |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP / TDCPP | 0.53 | 0.01 - 56.08 | [4][5] |
Table 2: Concentrations of Non-Chlorinated OFRs in House Dust (µg/g)
| Compound | Abbreviation | Median Conc. (µg/g) | Concentration Range (µg/g) | Reference |
| Tri-n-butyl phosphate | TnBP | 0.15 | <0.05 - 5.60 | [2] |
| Tri-iso-butyl phosphate | TiBP | 2.99 | <0.50 - 5.30 | [2][3] |
| Triphenyl phosphate | TPHP | 1.05 | 0.08 - 1,798 | [4][5] |
| Tris(2-butoxyethyl) phosphate | TBEP | 2.03 | 0.10 - 1600 | [1][2][3] |
| 2-ethylhexyl diphenyl phosphate | EHDPP | 0.20 | <0.05 - 29 | [2] |
Detailed Experimental Protocol
This protocol details the full procedure from sample preparation to instrumental analysis.
Materials and Reagents
-
Solvents: Acetone, n-Hexane, Ethyl Acetate (B1210297), Isooctane (Pesticide or GC grade).
-
Standards: Native analytical standards for target OFRs (e.g., TCEP, TCIPP, TDCIPP, TPHP, TBEP).
-
Internal Standard: Tris(2-chloro-isopropyl)phosphate-d18 (TCPP-d18) solution (e.g., 5 µg/mL in isooctane). Other deuterated OFRs (e.g., TPHP-d15, TBEP-d6) should be used for their respective native analytes.
-
SPE Cartridges: Florisil SPE cartridges (e.g., 500 mg, 3 mL or 6 mL).
-
Glassware: 15 mL glass centrifuge tubes, Pasteur pipettes, GC vials with inserts.
-
Equipment: Analytical balance, ultrasonic bath, nitrogen evaporator, centrifuge, vortex mixer.
Sample Preparation
-
Sieving: Collect house dust from vacuum cleaner bags. Sieve the dust through a 300 µm stainless steel mesh to remove larger debris and homogenize the sample.[1]
-
Aliquoting: Accurately weigh approximately 50 mg (± 5 mg) of sieved dust into a 15 mL glass centrifuge tube.[6]
-
Spiking: To each tube, add a known amount (e.g., 100 ng) of the TCPP-d18 internal standard solution, along with other deuterated standards corresponding to the target analytes.[7] Vortex briefly and allow the solvent to absorb for approximately 15 minutes.
Extraction
-
Solvent Addition: Add 4 mL of n-hexane:acetone (3:1, v/v) to each sample tube.[1]
-
Ultrasonication: Vortex the tube for 1 minute, then place it in an ultrasonic bath for 30 minutes.[1]
-
Centrifugation: Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the dust particles.
-
Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean collection tube using a Pasteur pipette.
-
Repeat Extraction: Repeat steps 4.3.1 through 4.3.4 two more times, combining the supernatants for a total of three extractions.
-
Concentration: Concentrate the pooled extract to approximately 1 mL using a gentle stream of nitrogen.
Extract Cleanup (Florisil SPE)
This cleanup procedure is adapted from EPA Method 3620C to remove polar interferences.[8]
-
Cartridge Conditioning: Place a Florisil SPE cartridge on a vacuum manifold. Condition the cartridge by passing 6 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL concentrated sample extract onto the cartridge.
-
Analyte Elution: Elute the target OFRs from the cartridge using 8-10 mL of ethyl acetate or a 90:10 (v/v) mixture of n-hexane:acetone.[4][8] Collect the eluate in a clean tube.
-
Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of isooctane. Transfer the final extract to a 2 mL GC vial for analysis.
GC-MS/MS Instrumental Analysis
The following parameters are based on established methods using an Agilent GC-MS/MS system.[2][6]
-
System: Agilent 7890 GC coupled to an Agilent 7000 series Triple Quadrupole MS.
-
Injection: 2 µL, Splitless mode; Inlet temperature: 290 °C.
-
Carrier Gas: Helium, constant flow at 2.25 mL/min.
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp 1: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI), 70 eV.
-
Source Temp: 280 °C.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Table 3: Example MRM Transitions for Selected OFRs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TCEP | 249 | 157 | 10 |
| TCIPP (native) | 311 | 221 | 10 |
| TCPP-d18 (IS) | 329 | 233 | 10 |
| TDCIPP | 413 | 323 | 15 |
| TPHP | 326 | 152 | 25 |
| TBEP | 398 | 99 | 10 |
Quantification
Create a multi-level calibration curve using standards containing known concentrations of native OFRs and a constant concentration of the deuterated internal standards. The concentration of each native analyte in the sample extracts is calculated by relating its peak area to the peak area of its corresponding deuterated internal standard (e.g., TCIPP area / TCPP-d18 area) and interpolating this ratio against the calibration curve. This isotope dilution method corrects for analyte loss during sample preparation and for variations in instrument response.
References
- 1. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Analysis of Flame Retardants in Water Samples
These application notes provide detailed protocols for the sample preparation of various classes of flame retardants in water matrices for analysis by chromatographic techniques. The following sections offer comprehensive methodologies for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Flame retardants (FRs) are a diverse group of chemicals added to manufactured materials to inhibit or delay the spread of fire.[1] Due to their widespread use, they are frequently detected in various environmental compartments, including water bodies. Accurate and reliable analysis of these compounds in water is crucial for assessing environmental contamination and human exposure. This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE).
Solid-Phase Extraction (SPE) for Flame Retardant Analysis
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of flame retardants from water samples.[2][3] It offers high recovery rates and is amenable to automation. The choice of sorbent material is critical and depends on the specific properties of the target flame retardants.
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the analysis of different flame retardants in water.
| Flame Retardant Class | Sorbent | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Brominated FRs (BFRs) & Organophosphate FRs (OPFRs) | Bond Elut ENV | >70 | 8 - 518 | 23 - 1555 | [2][3] |
| HBCD, TBBPA, Bromophenols | HLB | 76.2 - 98.1 | 0.1 - 2.5 | - | [4][5] |
| Organophosphate FRs (OPFRs) | HLB | 72.4 - 110.3 | 0.1 | - | [4][5] |
| Polybrominated Diphenyl Ethers (PBDEs) | C18 | >70 | - | - | [4] |
HBCD: Hexabromocyclododecane, TBBPA: Tetrabromobisphenol A, HLB: Hydrophilic-Lipophilic Balance
Experimental Protocol: SPE for BFRs and OPFRs
This protocol is adapted from a method for the simultaneous determination of six flame retardants (TBBPA, HBCD, TBPA, TBPP, EHDP, and TPhP).[2][3]
Materials:
-
SPE Cartridges: Bond Elut ENV or equivalent polymeric reversed-phase sorbent
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (B1210297) (analytical grade)
-
Deionized water
-
Sample collection bottles (glass, pre-cleaned)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 6 mL of ethyl acetate through the SPE cartridge.
-
Follow with 6 mL of methanol.
-
Finally, rinse with 6 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Washing:
-
After loading, wash the cartridge with 6 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
-
Elution:
-
Elute the retained flame retardants with 6 mL of a 1:1 (v/v) mixture of ethyl acetate and acetonitrile.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile) for chromatographic analysis.
-
Workflow Diagram: SPE```dot
Caption: Workflow for Liquid-Liquid Extraction of Flame Retardants.
Stir Bar Sorptive Extraction (SBSE) for Flame Retardant Analysis
Stir Bar Sorptive Extraction (SBSE) is a sensitive and solventless technique that utilizes a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (B3030410) (PDMS), to extract analytes from aqueous samples. [6][7][8][9]
Quantitative Data Summary
The following table presents performance data for the SBSE method in the analysis of brominated flame retardants.
| Flame Retardant Class | Sorbent | Recovery (%) | LOD (ng/L) | Reference |
| PBDEs & PBBs | PDMS | 82 - 106 | 1.1 - 6.0 | [6][7] |
PBBs: Polybrominated Biphenyls, PDMS: Polydimethylsiloxane
Experimental Protocol: SBSE for PBDEs and PBBs
This protocol is based on an optimized method for the determination of PBDEs and PBBs in water. [6][7] Materials:
-
PDMS-coated stir bars
-
Glass vials with screw caps
-
Methanol
-
Thermal Desorption Unit (TDU) coupled to a GC-MS
Procedure:
-
Stir Bar Conditioning:
-
Before first use, condition the stir bar by heating it in a TDU at a high temperature (e.g., 300°C) for a specified time to remove any contaminants.
-
-
Sample Preparation:
-
Extraction:
-
Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.
-
-
Stir Bar Removal and Desorption:
-
After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
Analyze the extracted compounds by thermal desorption coupled with GC-MS. Optimal desorption parameters may include a desorption time of 10 minutes at 250-300°C. [6][7]
-
Workflow Diagram: SBSE
Caption: Workflow for Stir Bar Sorptive Extraction of Flame Retardants.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. The Simultaneous Determination of Six Flame Retardants in Water Samples Using SPE Pre-concentration and UHPLC-UV Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction of seventeen alternative flame retardants in water as determined by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of experimental design in the optimisation of stir bar sorptive extraction followed by thermal desorption for the determination of brominated flame retardants in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stir bar sorptive extraction (SBSE), a novel extraction technique for aqueous samples: Theory and principles† | Semantic Scholar [semanticscholar.org]
- 9. research.tue.nl [research.tue.nl]
Application Note: Quantitative Analysis of Tris(1-chloro-2-propyl) Phosphate in Human Plasma using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(1-chloro-2-propyl) phosphate (B84403) (TCIPP) is a high-production volume organophosphate flame retardant used in a wide variety of consumer and industrial products, including polyurethane foams, resins, and plastics.[1][2] Due to its additive nature, TCIPP can leach from these products, leading to widespread environmental contamination and human exposure.[3] Monitoring internal exposure to TCIPP is critical for assessing potential health risks, as studies have suggested it may be a suspected carcinogen and potential endocrine disruptor.[1] This application note provides a detailed protocol for the sensitive and selective quantification of TCIPP in human plasma samples using Tris(1-chloro-2-propyl) Phosphate-d18 (TCIPP-d18) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[4][5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction and analysis of TCIPP from human plasma.
Materials and Reagents
-
Standards:
-
Solvents (LC-MS grade or equivalent):
-
Methanol
-
Water with 0.1% formic acid
-
Toluene
-
Reagents:
-
Trichloroacetic acid (TCA)
-
Ammonium formate
-
-
Human Plasma:
-
Collected in K2-EDTA or heparin tubes and stored at -80°C. Prior to use, thaw on ice.
-
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCIPP and TCIPP-d18 in methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in acetonitrile.
-
Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by serially diluting the TCIPP intermediate stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the TCIPP-d18 intermediate stock solution with acetonitrile.
Plasma Sample Preparation: Protein Precipitation and Extraction
This method is adapted from established protocols for the analysis of small molecules in plasma.[8][9]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.
-
Spiking: Add 10 µL of the 10 ng/mL TCIPP-d18 internal standard working solution to each tube (except for double blank samples). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[10]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Table 3: MRM Transitions for TCIPP and TCIPP-d18
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| TCIPP (Quantifier) | 327.0 | 255.0 | 150 | 25 |
| TCIPP (Qualifier) | 327.0 | 199.0 | 150 | 30 |
| TCIPP-d18 (IS) | 345.1 | 267.1 | 150 | 25 |
Data Presentation and Performance Characteristics
The following tables summarize typical quantitative data and performance characteristics for this method.
Table 4: Method Validation Summary
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Minimal (corrected by IS) |
| Recovery | > 85% |
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
| 0.1 | 0.015 |
| 0.5 | 0.078 |
| 1.0 | 0.155 |
| 5.0 | 0.781 |
| 10.0 | 1.563 |
| 50.0 | 7.815 |
| 100.0 | 15.628 |
Mandatory Visualizations
Experimental Workflow Diagram
Conclusion
The protocol described provides a robust, sensitive, and reliable method for the quantification of Tris(1-chloro-2-propyl) phosphate in human plasma. By employing a stable isotope-labeled internal standard (TCIPP-d18) and LC-MS/MS, this method achieves high accuracy and precision, making it suitable for clinical research, biomonitoring studies, and toxicological assessments in the drug development pipeline. The simple protein precipitation extraction procedure allows for a high-throughput workflow, essential for analyzing large sample cohorts.
References
- 1. Tris(1-Chloro-2-Propyl) Phosphate | 13674-84-5 [chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 4. Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tris(2-chloroisopropyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9317-1.2 [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TCPP-d18 in Environmental Monitoring Studies: A Detailed Guide
Introduction
Tris(2-chloro-propyl) phosphate-d18 (TCPP-d18) is the deuterated analog of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a high-production-volume organophosphate flame retardant (OPFR). Due to its widespread use in consumer products such as polyurethane foams, textiles, and electronics, TCPP is frequently detected as an environmental contaminant in various matrices, including water, soil, sediment, and indoor dust.[1][2][3] TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant.[1][4] Concerns over its potential for persistence and adverse health effects, including developmental and reproductive toxicity, necessitate accurate and reliable monitoring methods.[2]
TCPP-d18 serves as an ideal internal standard (ISTD) or surrogate standard for the quantification of TCPP in environmental samples.[5] Its chemical and physical properties are nearly identical to the native TCPP, ensuring that it behaves similarly during sample extraction, cleanup, and analysis. However, its increased mass, due to the replacement of 18 hydrogen atoms with deuterium, allows it to be distinguished from the native compound by mass spectrometry. This co-elution with the target analyte allows for precise quantification by correcting for matrix effects and variations in analytical performance. This document provides detailed application notes and protocols for the use of TCPP-d18 in the environmental monitoring of TCPP.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative data from various studies on the analysis of TCPP in environmental samples. These methods often employ deuterated internal standards like TCPP-d18 to ensure accuracy and precision.
Table 1: Method Performance for TCPP Analysis in Water Samples
| Analytical Method | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Solid Phase Extraction (SPE) | 1-3 ng/L | Not Reported | 85-99 | [6] |
| GC-MS | Liquid-Liquid Extraction (LLE) | 0.012 mg/L | 0.04 mg/L | 93-119 | [7] |
| LC-MS/MS | Solid Phase Extraction (SPE) | 0.3-3.3 ng/L | Not Reported | 82.0-117.4 | [8] |
Table 2: Method Performance for TCPP Analysis in Solid Samples (Soil & Sediment)
| Analytical Method | Extraction Method | Limit of Detection (MDL) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Accelerated Solvent Extraction (ASE) | 0.17-1.21 ng/g | Not Reported | 72.6-112.9 | [9] |
| LC-MS/MS | Ultrasonic-Assisted Extraction (UAE) | Not Reported | 0.01-5.0 ng/g | 68.6-140.2 | [10] |
| GC-ICP-MS | Microwave-Assisted Extraction (MAE) | Not Reported | 2-4 ng/g | 78-105 | [11] |
| GC-MS | Microwave-Assisted Extraction (MAE) | Not Reported | 0.1-0.4 ng/g | 62-106 | [12] |
Experimental Protocols
The following are detailed protocols for the analysis of TCPP in water and soil/sediment samples, incorporating the use of TCPP-d18 as an internal standard.
Protocol 1: Analysis of TCPP in Water Samples by SPE and GC-MS
This protocol is adapted from methodologies that use solid-phase extraction for sample concentration and gas chromatography-mass spectrometry for analysis.[6]
1. Sample Preparation and Spiking:
- Filter water samples (1 L) through a glass fiber filter to remove suspended solids.
- Spike the filtered water sample with a known amount of TCPP-d18 solution (e.g., 50 ng).
- Acidify the sample to pH 2-3 with sulfuric acid.
2. Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., Bond Elut PPL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
- Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- After loading, wash the cartridge with 5 mL of deionized water.
- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
- Elute the analytes with 10 mL of a suitable solvent mixture (e.g., dichloromethane (B109758) or acetone/hexane).
3. Sample Concentration and Analysis:
- Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
- Transfer the concentrated extract to a GC vial.
- Analyze the extract using a GC-MS system.
GC-MS Parameters (Typical):
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
MS Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ions for TCPP: To be selected based on the specific isomer and instrument (e.g., m/z 99.0).
-
Quantifier Ion for TCPP-d18: To be determined based on the mass spectrum of the standard.
Protocol 2: Analysis of TCPP in Soil and Sediment Samples by UAE and LC-MS/MS
This protocol is based on methods utilizing ultrasonic-assisted extraction followed by liquid chromatography-tandem mass spectrometry.[10]
1. Sample Preparation and Spiking:
- Air-dry the soil/sediment sample and sieve it to remove large debris.
- Weigh 2 g of the dried sample into a centrifuge tube.
- Spike the sample with a known amount of TCPP-d18 solution (e.g., 50 ng).
2. Ultrasonic-Assisted Extraction (UAE):
- Add 10 mL of an appropriate extraction solvent (e.g., acetone/hexane 1:1 v/v) to the centrifuge tube.
- Vortex the sample for 1 minute.
- Place the tube in an ultrasonic bath and extract for 15-30 minutes.
- Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process twice more with fresh solvent.
- Combine the supernatants.
3. Extract Cleanup (SPE):
- Concentrate the combined extract to approximately 1 mL.
- Perform a solid-phase extraction cleanup using a suitable cartridge (e.g., silica (B1680970) or Florisil) to remove interfering matrix components. The choice of cartridge and elution solvents will depend on the specific sample matrix.
4. Sample Concentration and Analysis:
- Concentrate the cleaned extract to a final volume of 1 mL.
- Transfer the extract to an LC vial.
- Analyze using an LC-MS/MS system.
LC-MS/MS Parameters (Typical):
-
Column: C18 column (e.g., ZORBAX C18, 4.6 mm × 100 mm, 1.8 μm)
-
Mobile Phase: A gradient of water and methanol or acetonitrile, possibly with additives like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.3-0.5 mL/min
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
Precursor > Product Ion Transitions for TCPP: To be determined by direct infusion of a TCPP standard.
-
Precursor > Product Ion Transitions for TCPP-d18: To be determined by direct infusion of the TCPP-d18 standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for TCPP analysis in water samples.
Caption: Workflow for TCPP analysis in solid samples.
References
- 1. fera.co.uk [fera.co.uk]
- 2. healthvermont.gov [healthvermont.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. agilent.com [agilent.com]
- 7. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction [ykcs.ac.cn]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of organophosphate flame retardants in sediments by microwave-assisted extraction and gas chromatography-mass spectrometry with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Quantification of Organophosphate Pesticides Using Solid-Phase Extraction with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the extraction and quantification of organophosphate (OP) pesticides from various matrices using solid-phase extraction (SPE) coupled with an internal standard methodology. The inclusion of an internal standard is critical for achieving accurate and precise quantification by correcting for analyte loss during sample preparation and instrumental analysis. This document outlines the necessary materials, a step-by-step experimental protocol, and expected performance data, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
Introduction
Organophosphate pesticides are a widely used class of insecticides in agriculture and public health.[1][2] Due to their potential toxicity to humans and wildlife, regulatory bodies worldwide have set maximum residue limits (MRLs) for OPs in food and environmental samples.[2][3] Accurate and reliable analytical methods are therefore essential for monitoring these compounds. Solid-phase extraction (SPE) has emerged as a preferred sample preparation technique over traditional liquid-liquid extraction (LLE) due to its numerous advantages, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[4][5] The use of an internal standard (IS) in conjunction with SPE is a powerful strategy to compensate for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of quantification.[6][7][8] This protocol details a generic yet robust SPE workflow applicable to a broad range of OP pesticides and sample types.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific analytes and matrices.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., polystyrene-divinylbenzene, such as Isolute ENV+ or Agilent Bond Elut PPL) are recommended for their high retention of a broad range of organophosphates.[4][6]
-
Solvents: HPLC or pesticide residue grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), dichloromethane, and toluene (B28343).[9][10]
-
Reagents: Formic acid, ammonium (B1175870) formate, sodium chloride, and anhydrous sodium sulfate (B86663).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., an isotopically labeled analog of the target analyte, or a compound with similar physicochemical properties not expected to be in the sample, such as Fenitrothion or Parathion) in an appropriate solvent at a concentration of 100 µg/mL.[6][7][11]
-
Working Standard Solutions: Prepare a series of working standard solutions containing the target organophosphates and a constant concentration of the internal standard by diluting the stock solutions.
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
Aqueous Samples (e.g., water):
-
Solid Samples (e.g., soil, food):
-
Homogenize 10 g of the sample.[10]
-
Extract the sample with 10 mL of acetonitrile.[10][12] Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to induce phase separation (a modified QuEChERS approach).[10]
-
Vortex or shake vigorously and centrifuge.
-
Collect the supernatant (acetonitrile layer) and spike with the internal standard.
-
-
Biological Samples (e.g., urine, blood):
Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge by passing 5 mL of the elution solvent (e.g., ethyl acetate), followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.[4]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 10 mL/min).[4]
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under vacuum or a stream of nitrogen for 15 minutes to remove residual water.[4]
-
Elution: Elute the retained organophosphates and the internal standard with an appropriate organic solvent. A common elution solvent is ethyl acetate or a mixture of acetone (B3395972) and toluene (e.g., 65:35 v/v).[10][13] Collect the eluate.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 1 mL of ethyl acetate or acetonitrile).[10]
Instrumental Analysis
The final extract is then analyzed by gas chromatography (GC) or liquid chromatography (LC) coupled with a suitable detector, such as a mass spectrometer (MS), nitrogen-phosphorus detector (NPD), or flame photometric detector (FPD).[2][6][14]
Data Presentation
The following tables summarize typical performance data for the analysis of organophosphates using SPE with an internal standard.
Table 1: Recovery Data for Selected Organophosphates
| Organophosphate | Matrix | SPE Sorbent | Internal Standard | Average Recovery (%) | Reference |
| Chlorpyrifos | Bovine Muscle | Isolute ENV+ | Parathion | 85 | [6] |
| Malathion | Bovine Muscle | Isolute ENV+ | Parathion | 92 | [6] |
| Diazinon | Bovine Muscle | Isolute ENV+ | Parathion | 90 | [6] |
| Fenitrothion | Water | N-RGO/Fe3O4 | Not Specified | 84.40 - 105.05 | [1] |
| Chlorpyrifos-methyl | Water | N-RGO/Fe3O4 | Not Specified | 84.40 - 105.05 | [1] |
| Various OPs | Cabbage, Apples | PSA/GCB | Not Specified | 60 - 100 | [10] |
| Various OPs | Underground Water | Cleanert-PEP | Not Specified | 59.5 - 94.6 | [13] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Organophosphates
| Organophosphate | Matrix | Analytical Method | LOD | LOQ | Reference |
| Dichlorvos | Underground Water | GC-MS | 4-10 ng/L | - | [13] |
| Methyl Parathion | Underground Water | GC-MS | 4-10 ng/L | - | [13] |
| Malathion | Underground Water | GC-MS | 4-10 ng/L | - | [13] |
| Parathion | Underground Water | GC-MS | 4-10 ng/L | - | [13] |
| Various OPs | Human Urine | HPLC-MS/MS | 0.1-0.6 ng/mL | - | [11] |
| TnBP | Water | GC-MS | 0.45 µg/L | 1.51 µg/L | [15] |
| TCEP | Water | GC-MS | 0.56 µg/L | 1.35 µg/L | [15] |
| TPhP | Water | GC-MS | 1 µg/L | 3.59 µg/L | [15] |
Visualization
The following diagram illustrates the complete workflow for the solid-phase extraction of organophosphates using an internal standard.
Caption: Workflow for Organophosphate Analysis using SPE.
Conclusion
The solid-phase extraction protocol detailed in this application note, when combined with the use of an appropriate internal standard, provides a reliable and robust method for the quantification of organophosphate pesticides in a variety of sample matrices. The high recoveries and low detection limits achievable with this method make it suitable for both research and routine monitoring applications. Proper validation of the method for each specific matrix and analyte is crucial to ensure data quality and regulatory compliance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. dto-innovators.it [dto-innovators.it]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Solid phase microextraction gas chromatographic analysis of organophosphorus pesticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of organochlorine and organophosphorus pesticide residues in eggs using a solid phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of organophosphorus pesticides in underground water by SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: TCPP-d18 as a Surrogate Standard in the Analysis of Organophosphate Flame Retardants in Polyurethane Foam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of organophosphate flame retardants (OPFRs) in polyurethane foam products is widespread to comply with flammability standards. Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) is a commonly used OPFR. Due to its potential health risks, monitoring its presence and concentration in consumer and industrial products is crucial. The analytical methodology for quantifying TCPP and other OPFRs in complex matrices like polyurethane foam requires robust and reliable methods. The use of a surrogate standard, such as the isotopically labeled TCPP-d18, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and analysis. This document provides detailed application notes and protocols for the use of TCPP-d18 as a surrogate standard in the analysis of OPFRs in polyurethane foam.
Principle and Application
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards. TCPP-d18, a deuterated form of TCPP, serves as an ideal surrogate standard because it has nearly identical chemical and physical properties to the native TCPP. It co-elutes with the native analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By adding a known amount of TCPP-d18 to the sample at the beginning of the extraction process, any loss of the native analyte during sample preparation and analysis can be accurately accounted for, leading to more precise and accurate quantification.
Experimental Protocols
This section details the necessary protocols for the analysis of OPFRs in polyurethane foam using TCPP-d18 as a surrogate standard.
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), Acetone, Hexane (B92381) (all analytical grade or higher)
-
Standards: Native TCPP standard, TCPP-d18 surrogate standard, and other OPFR standards as required.
-
Solid Phase Extraction (SPE) materials (optional for cleanup): Silica (B1680970) gel, Florisil.
-
Apparatus: Ultrasonic bath, centrifuge, rotary evaporator or nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS).
Sample Preparation and Extraction
-
Sample Collection: Obtain a representative sample of the polyurethane foam. If necessary, cut the foam into small pieces (e.g., 5 x 10 cm) to facilitate extraction. To avoid external contamination, it is recommended to remove the outer layer of the foam and collect a subsample from the internal part.[1]
-
Sample Weighing: Accurately weigh approximately 50–100 mg of the foam sample into a glass centrifuge tube.
-
Surrogate Spiking: Spike the sample with a known amount of TCPP-d18 solution (e.g., 50 µL of a 1000 ng/mL solution in hexane).[2]
-
Extraction:
-
Add 5 mL of dichloromethane (DCM) to the tube.[2]
-
Vortex the tube for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes.[2]
-
Centrifuge the tube to separate the foam debris from the solvent.
-
Carefully transfer the supernatant to a clean collection tube.
-
Repeat the extraction process two more times with fresh DCM.
-
Combine the extracts.
-
-
Concentration: Concentrate the combined extract to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
Sample Cleanup (Optional)
For samples with complex matrices that may interfere with the analysis, a cleanup step can be performed.
-
Column Preparation: Prepare a multi-layer solid-phase extraction (SPE) column containing 0.5 g of silica gel, 0.5 g of Florisil, and 0.5 g of anhydrous sodium sulfate. Pre-condition the column with 20 mL of hexane.[2]
-
Elution: Quantitatively transfer the concentrated extract onto the column and elute the analytes with an appropriate solvent mixture (e.g., a mixture of hexane and dichloromethane). The optimal solvent composition may need to be determined empirically.
-
Final Concentration: Concentrate the eluate to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the separation and detection of the analytes.
-
Injection: Inject 1-2 µL of the final extract into the GC-MS system.
-
Chromatographic Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for TCPP (e.g., m/z 277, 201) and TCPP-d18.
-
Data Presentation
The use of TCPP-d18 as a surrogate standard allows for the generation of high-quality quantitative data. The following tables summarize typical performance data for this type of analysis.
Table 1: Recovery of Deuterated Surrogate Standards in Polyurethane Foam Analysis
| Surrogate Standard | Matrix | Average Recovery (%) | Reference |
| TCIPP-d18 | Spray Polyurethane Foam | 76 - 103 | [1] |
| TCIPP-d18 | Hand-wipes | 76 - 103 | [1] |
Table 2: Method Performance for Organophosphate Flame Retardant Analysis
| Parameter | TCEP & TMCP | TBEP | Other 11 OPFRs | Reference |
| Linear Range (mg/L) | 0.02 - 0.2 | 0.05 - 0.5 | 0.01 - 0.1 | [3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | [3] |
| Limit of Detection (LOD) (mg/kg) | 0.10 | 0.25 | 0.05 | [3] |
| Limit of Quantification (LOQ) (mg/kg) | 0.33 | 0.83 | 0.17 | [3] |
| Recovery (%) | 87.0 - 108.1 | 87.0 - 108.1 | 87.0 - 108.1 | [3] |
| Relative Standard Deviation (RSD) (%) | 2.5 - 10.6 | 2.5 - 10.6 | 2.5 - 10.6 | [3] |
Note: Data in Table 2 is for a GC-MS/MS method for 14 OPFRs using an external standard method and serves as a representative example of method performance.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of OPFRs in polyurethane foam using TCPP-d18 as a surrogate standard.
Caption: Workflow for polyurethane foam analysis.
Conclusion
The use of TCPP-d18 as a surrogate standard provides a robust and reliable method for the accurate quantification of TCPP and other organophosphate flame retardants in polyurethane foam. The detailed protocols and performance data presented in this application note offer a comprehensive guide for researchers and scientists in various fields. The implementation of this methodology will contribute to the generation of high-quality data for product safety assessment, environmental monitoring, and human exposure studies.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Tris(chloropropyl)phosphate (TCPP)
Welcome to the technical support center for the analysis of Tris(chloropropyl)phosphate (TCPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during TCPP analysis, with a focus on mitigating matrix effects using internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact TCPP analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of TCPP analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to ion suppression or, less commonly, ion enhancement.[1] This interference compromises the accuracy, precision, and sensitivity of the analysis, causing poor reproducibility and inaccurate quantification.[2] Electrospray ionization (ESI) is especially susceptible to these interferences.[3]
Q2: How can I determine if my TCPP analysis is affected by matrix effects?
A2: A common qualitative method is post-column infusion. This involves infusing a constant flow of a TCPP standard into the mass spectrometer while injecting a blank, extracted sample matrix.[4] A dip or rise in the baseline signal at the retention time of TCPP indicates ion suppression or enhancement, respectively.[4] For a quantitative assessment, you can compare the peak area of TCPP spiked into a post-extraction blank sample matrix to the peak area of TCPP in a neat solvent at the same concentration. A significant difference in peak areas suggests the presence of matrix effects.[5]
Q3: What is an internal standard, and why is it crucial for accurate TCPP quantification?
A3: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (TCPP) that is added to all samples, calibrators, and quality controls at a known concentration.[6] Its purpose is to correct for variations in sample preparation, instrument response, and matrix effects.[6][7] By normalizing the analyte's response to the internal standard's response, the variability and inaccuracy caused by matrix effects can be significantly reduced, leading to more reliable and accurate quantification.[8]
Q4: What are the ideal characteristics of an internal standard for TCPP analysis?
A4: The ideal internal standard for TCPP analysis is a stable isotope-labeled (SIL) version of TCPP (e.g., deuterated or ¹³C-labeled TCPP).[5] SIL internal standards have nearly identical chemical and physical properties and chromatographic behavior to the unlabeled analyte, meaning they experience the same degree of matrix effects and extraction recovery.[9] If a SIL version of TCPP is unavailable, a structurally similar compound that does not naturally occur in the samples and has a similar retention time and ionization response can be used as a surrogate.[10]
Q5: Are there commercially available isotopically labeled internal standards for TCPP?
A5: While finding a specific isotopically labeled standard for every TCPP isomer can be challenging, deuterated standards for related organophosphate flame retardants, such as d12-TCEP, are available and have been used as surrogate standards in some methods.[11] Researchers should verify the commercial availability from chemical standard suppliers. If a specific SIL standard for TCPP is not available, using a structural analog like tripentyl phosphate (B84403) has also been reported.[12]
Q6: Can sample dilution be an effective strategy to mitigate matrix effects for TCPP analysis?
A6: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on TCPP ionization.[4] However, this approach is only viable if the concentration of TCPP in the sample is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.[4]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in TCPP quantification despite using an internal standard.
| Possible Cause | Troubleshooting Step |
| Inappropriate Internal Standard | Verify that the internal standard co-elutes with TCPP and exhibits a similar response to matrix effects. If using a structural analog, it may not be adequately compensating for the matrix effects experienced by TCPP. The gold standard is a stable isotope-labeled internal standard.[5][9] |
| Internal Standard Added at the Wrong Stage | Ensure the internal standard is added at the very beginning of the sample preparation process. This allows it to account for variability throughout the entire workflow, including extraction losses.[6] |
| Non-linear Response | The concentration of the internal standard or the analyte may be outside the linear range of the detector. Prepare a calibration curve to verify linearity and adjust concentrations if necessary. |
| Degradation of Analyte or Internal Standard | Investigate the stability of TCPP and the internal standard in the sample matrix and during the analytical process. Consider performing stability studies at different temperatures and time points. |
Issue 2: Significant ion suppression observed for TCPP in complex matrices like plasma or sediment.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The sample preparation method may not be effectively removing interfering matrix components such as phospholipids (B1166683) in plasma or humic acids in sediment.[1] Consider more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][13] |
| Co-elution of Matrix Components | Interfering compounds are eluting at the same time as TCPP. Optimize the chromatographic method by changing the mobile phase composition, gradient, or switching to a different column to improve the separation of TCPP from matrix interferences.[14] |
| High Matrix Concentration | The concentration of matrix components is too high, overwhelming the ionization source. Dilute the sample extract if the TCPP concentration is sufficient.[4] |
| Ionization Source Saturation | The total ion current entering the mass spectrometer is too high. Adjust the sample injection volume or further dilute the sample. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for TCPP in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for TCPP in Environmental Water Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 100 mL of a filtered water sample, add the internal standard.
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elution: Elute the TCPP and internal standard from the cartridge with 5 mL of acetonitrile or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for analysis.
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques on the recovery of organophosphate flame retardants, including TCPP and its metabolites, from various matrices.
Table 1: Recovery of TCPP Metabolite (BDCPP) and Diphenyl Phosphate (DPP) from Urine using Mixed-Mode Anion Exchange SPE[15]
| Analyte | Spiked Concentration | Recovery (%) |
| BDCPP | Low | 82 ± 10 |
| BDCPP | High | 91 ± 4 |
| DPP | Low | 72 ± 12 |
| DPP | High | 76 ± 8 |
Table 2: Recovery of Organophosphate Flame Retardants (OPFRs) from Indoor Air Samples[11]
| Analyte Group | Average Recovery (%) |
| 15 OPFRs | 82.3 - 109 |
| Surrogate Standards | 78.3 - 95.6 |
Table 3: Recovery of TCPP-1 from Plasma using Protein Precipitation and Toluene Extraction[16]
| Spiked Concentration (ng/mL) | Recovery (%) |
| 5 - 70 | ≥ 77.0 (Mean > 85) |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Role of an internal standard in analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. waters.com [waters.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. vjs.ac.vn [vjs.ac.vn]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Improving Sensitivity for TCPP-d18 Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the sensitivity of TCPP-d18 detection in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of the deuterated internal standard, Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP-d18).
Question: Why am I observing a weak or inconsistent signal for my TCPP-d18 internal standard?
Answer: A weak or inconsistent signal for TCPP-d18 can stem from several factors, ranging from sample preparation to instrument settings. The following sections provide a step-by-step guide to troubleshoot this issue.
Step 1: Verify Sample Preparation and Extraction Efficiency
Inadequate extraction of TCPP-d18 from the sample matrix is a primary cause of poor signal intensity.
-
Protocol for Sample Preparation (General Approach for Environmental Matrices):
-
Sample Collection: Collect your sample (e.g., water, sediment, dust).
-
Spiking: Spike the sample with a known concentration of TCPP-d18 solution. The concentration should be appropriate for the expected range of the native TCPP analyte.
-
Extraction:
-
Concentration: Evaporate the solvent from the extract and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol (B129727) or acetonitrile).
-
-
Troubleshooting Extraction:
-
Low Recovery: If you suspect low recovery, prepare a matrix-matched quality control sample and a neat solution quality control sample at the same concentration. A significant difference in the TCPP-d18 signal between the two indicates a problem with the extraction efficiency.
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Matrix Effects: Co-eluting matrix components can suppress the ionization of TCPP-d18.[1] Consider a more rigorous cleanup step or dilution of the sample if matrix effects are suspected.[1]
-
Step 2: Optimize Liquid Chromatography (LC) Parameters
Proper chromatographic separation is crucial for minimizing matrix effects and ensuring a strong, reproducible signal.
-
Typical LC Parameters for Organophosphate Flame Retardants:
-
Troubleshooting Chromatography:
-
Peak Shape Issues (Tailing, Broadening): This can be caused by a contaminated column, inappropriate mobile phase, or a void in the column packing.
-
Retention Time Shifts: Inconsistent retention times can be due to changes in mobile phase composition, column temperature, or a leak in the LC system.
-
Step 3: Optimize Mass Spectrometry (MS) Parameters
The sensitivity of your analysis is highly dependent on the optimization of MS parameters, particularly for Multiple Reaction Monitoring (MRM).
-
Key MS Parameters for Optimization:
-
Precursor Ion: For TCPP-d18, this will be the [M+H]+ ion.
-
Product Ions: These are the fragments of the precursor ion generated in the collision cell.
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Collision Energy (CE): The energy applied to induce fragmentation.
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Cone Voltage/Fragmentor Voltage: The voltage that facilitates the transfer of ions from the source to the mass analyzer.
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Data Presentation: MRM Parameters for TCPP and TCPP-d18
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Proposed Cone Voltage (V) |
| TCPP | 327.0 | 251.0 | 20-30 | 30-40 |
| 175.0 | 30-40 | 30-40 | ||
| 99.0 | 40-50 | 30-40 | ||
| TCPP-d18 | 345.1 | 269.1 | Optimize | Optimize |
| 193.1 | Optimize | Optimize | ||
| 105.1 | Optimize | Optimize |
Note: The m/z values for TCPP-d18 product ions are proposed based on the fragmentation pattern of the native compound and the addition of 18 deuterium (B1214612) atoms. These must be confirmed and optimized.
Experimental Protocol: MRM Parameter Optimization
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Prepare a Standard Solution: Create a solution of TCPP-d18 in a solvent compatible with your LC mobile phase (e.g., methanol) at a concentration that will give a strong signal (e.g., 100 ng/mL).
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Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.
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Perform a Product Ion Scan:
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Set the first quadrupole (Q1) to select the precursor ion of TCPP-d18 ([M+H]+, m/z 345.1).
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Scan the third quadrupole (Q3) over a relevant mass range to identify the major product ions.
-
-
Optimize Collision Energy (CE) for Each Product Ion:
-
Select a precursor ion and a specific product ion for an MRM transition.
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Perform a series of experiments where the collision energy is ramped over a range (e.g., 5-60 eV) while monitoring the intensity of the product ion.
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The CE that produces the highest intensity for that product ion is the optimal value.
-
-
Optimize Cone Voltage/Fragmentor Voltage:
-
Using the optimized CE for a specific MRM transition, perform a similar ramping experiment for the cone voltage (or equivalent parameter on your instrument) to find the value that maximizes the signal.
-
-
Validate the Method: Once optimal parameters are established, perform a method validation to assess linearity, accuracy, precision, and limits of detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when using deuterated internal standards like TCPP-d18?
A1: The most common problems include:
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Isotopic Exchange: The replacement of deuterium atoms with hydrogen from the solvent or matrix. This is less common for carbon-bound deuterium but can occur under certain pH conditions.
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.
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Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can experience different levels of ion suppression or enhancement from the sample matrix.[1]
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Purity of the Standard: The deuterated standard may contain a small amount of the non-deuterated analyte, which can lead to an overestimation of the analyte at low concentrations.
Q2: How can I check for isotopic exchange of my TCPP-d18?
A2: To check for isotopic exchange, you can analyze a solution of TCPP-d18 prepared in your typical sample matrix and mobile phase and monitor for the appearance of the TCPP signal (m/z 327.0). If the TCPP signal increases over time, it may indicate that isotopic exchange is occurring.
Q3: My TCPP-d18 elutes slightly before my TCPP analyte. How can I fix this?
A3: A slight chromatographic shift is common. You can try to improve co-elution by:
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Adjusting the chromatographic gradient: A shallower gradient may improve the overlap of the two peaks.
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Lowering the column temperature: This can sometimes reduce the separation between the deuterated and non-deuterated compounds.
-
Using a column with a different stationary phase: This is a more drastic step but may be necessary if co-elution cannot be achieved otherwise.
Q4: How do I perform a matrix effect experiment?
A4: A post-extraction spike experiment is a common way to assess matrix effects.
-
Prepare three sets of samples:
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Set A (Neat Solution): Analyte and TCPP-d18 in a clean solvent.
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Set B (Post-Extraction Spike): A blank matrix extract spiked with the analyte and TCPP-d18.
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Set C (Pre-Extraction Spike): A blank matrix spiked with the analyte and TCPP-d18 before the extraction process.
-
-
Analyze the samples and compare the peak areas of the analyte and TCPP-d18 in each set.
-
Calculate the matrix effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Visualization
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor TCPP-d18 signal intensity.
References
- 1. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Organophosphate Flame Retardants
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying organophosphate flame retardants (OFRs).
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: I am experiencing low recovery of OFRs from my samples. What are the potential causes and solutions?
Low recovery of OFRs can stem from several factors during sample preparation. Common issues include incomplete extraction, analyte degradation, or losses during cleanup and concentration steps.[1]
Troubleshooting Steps:
-
Optimize Extraction Method: The choice of extraction solvent and technique is critical. For solid samples, techniques like ultrasonic extraction or pressurized liquid extraction can be effective.[2] For liquid samples, solid-phase extraction (SPE) is commonly used. Ensure the solvent polarity is appropriate for the target OFRs.
-
Evaluate Matrix Effects: Complex sample matrices, such as lipids in biological samples or organic matter in environmental samples, can interfere with extraction efficiency.[3][4] Consider using a matrix-specific cleanup step, like dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA) for lipid-rich matrices.[3]
-
Check for Analyte Degradation: Some OFRs may be sensitive to pH or temperature.[1] Ensure that the sample processing conditions are mild and consider storing samples at low temperatures to prevent degradation.
-
Minimize Evaporation Losses: During the solvent evaporation step to concentrate the sample, volatile OFRs can be lost. Use a gentle stream of nitrogen and avoid excessive drying.
Q2: My results are inconsistent and show high variability between replicate samples. What should I investigate?
High variability often points to issues with sample homogeneity or inconsistent sample preparation procedures.[5][6]
Troubleshooting Steps:
-
Ensure Sample Homogenization: For solid samples like dust, sediment, or tissue, it is crucial to homogenize the sample to ensure the portion taken for analysis is representative of the whole.[1][7] This can be achieved through grinding, blending, or milling.
-
Standardize Procedures: Inconsistent pipetting, variations in extraction times, or slight differences in cleanup steps can introduce variability.[5] It is important to have a well-documented and standardized protocol that is followed closely for all samples.
-
Use an Internal Standard: The use of an internal standard (IS) is highly recommended to correct for variability during sample preparation and analysis.[8][9] A stable isotope-labeled (SIL) version of the analyte is the ideal choice for an internal standard as it behaves very similarly to the analyte of interest.[10] The IS should be added to the sample at the very beginning of the sample preparation process.[8]
Q3: I am observing extraneous peaks in my chromatograms. What are the likely sources of contamination?
Contamination can be introduced at various stages, from sample collection to analysis, and can lead to interfering peaks in the chromatogram.[6][11]
Troubleshooting Steps:
-
Solvent and Reagent Blanks: Regularly analyze solvent and reagent blanks to check for contamination from these sources. Use high-purity solvents and reagents.
-
Sample Containers and Labware: OFRs are widely used in plastics and other materials, which can be a source of contamination.[12] Use glassware whenever possible and rinse it thoroughly with a high-purity solvent before use. Avoid using plastic containers or pipette tips unless they are certified to be free of OFRs.
-
Laboratory Environment: The laboratory environment itself can be a source of OFR contamination, particularly from dust.[13] Keep the workspace clean and minimize exposure of samples to the air.
-
Carryover: Sample-to-sample carryover can occur in the injection port or analytical column.[14] Injecting a solvent blank after a high-concentration sample can help determine if carryover is an issue.
Chromatography and Mass Spectrometry (GC-MS & LC-MS)
Q4: I am seeing poor peak shapes (e.g., tailing or fronting) in my gas chromatography (GC) analysis. What could be the cause?
Poor peak shape in GC can be caused by several factors related to the column, injection technique, or instrument parameters.[5]
Troubleshooting Steps:
-
Column Issues: The column may be overloaded, contaminated, or have active sites.[5] Try injecting a smaller sample volume or a more dilute sample. If the problem persists, the column may need to be conditioned or replaced.
-
Improper Injection: A slow or inconsistent injection can lead to broad peaks. Ensure the injection is performed quickly and smoothly. Backflash, where the sample vaporizes and expands beyond the volume of the liner, can also cause peak shape issues.[15]
-
Inlet Temperature: The inlet temperature should be optimized for the volatility of the target OFRs. A temperature that is too low can result in slow vaporization and peak tailing.
Q5: My liquid chromatography (LC) separation is not resolving all the target OFRs. How can I improve it?
Improving LC separation often involves optimizing the mobile phase, gradient, or column chemistry.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to water in the mobile phase can significantly impact retention and resolution.
-
Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks.
-
Column Selection: Consider using a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the retention of ionizable OFR metabolites.
Q6: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analytes.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup: A more effective sample cleanup procedure can remove many of the interfering matrix components.[4]
-
Chromatographic Separation: Optimize the LC method to separate the analytes from the bulk of the matrix components.
-
Use a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for some compounds.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects.
-
Stable Isotope-Labeled Internal Standards: The use of SIL internal standards is the most effective way to correct for matrix effects, as the IS will be affected in the same way as the analyte.[10]
Quantitative Data Summary
Table 1: Typical Recoveries of Selected OFRs using Different Extraction Methods
| Organophosphate Flame Retardant | Sample Matrix | Extraction Method | Recovery (%) | Reference |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | Water | Solid-Phase Extraction (SPE) | 85 - 110 | [16] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Dust | Ultrasonic Extraction | 70 - 120 | [13] |
| Triphenyl phosphate (TPHP) | Biota (Fish) | Pressurized Liquid Extraction | 47 - 98 | [2] |
| Tris(2-butoxyethyl) phosphate (TBOEP) | Egg | Ultrasonic Extraction & d-SPE | 54 - 113 | [3] |
Table 2: Common Issues and Corresponding Quantitative Indicators
| Issue | Potential Quantitative Indicator | Acceptable Range |
| Low Recovery | Analyte peak area in spiked samples | >70% (method dependent) |
| High Variability | Relative Standard Deviation (RSD) of replicates | <15-20% |
| Matrix Effects | Analyte response in post-extraction spiked sample vs. neat solution | 80-120% |
| Contamination | Analyte peak area in blank samples | Below Limit of Quantification (LOQ) |
Experimental Protocols
General Protocol for OFR Quantification in Water Samples via SPE and LC-MS/MS
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: Spike a known amount of a stable isotope-labeled internal standard mixture into a 100 mL water sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by ultrapure water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the OFRs with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the OFRs using a C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile containing a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
Detect the OFRs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Quantify the native OFRs using the response ratio to their corresponding stable isotope-labeled internal standards.
Visualizations
Caption: General experimental workflow for OFR quantification.
Caption: Troubleshooting decision tree for common OFR analysis issues.
Caption: Visualization of matrix effects in LC-MS analysis.
References
- 1. organomation.com [organomation.com]
- 2. Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 7. scribd.com [scribd.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. m.youtube.com [m.youtube.com]
- 12. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of TCPP Extraction from Soil
Welcome to the technical support center for the efficient extraction of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) from soil samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting TCPP from soil?
A1: The most prevalent and effective methods for extracting TCPP from soil samples include Ultrasonic-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE). These methods are often followed by a clean-up step using Solid-Phase Extraction (SPE) to remove interfering substances from the soil matrix before analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]
Q2: Which solvent system is recommended for TCPP extraction?
A2: A mixture of n-hexane and acetone (B3395972) (1:1, v/v) is highly effective for extracting a broad range of organophosphate esters, including TCPP, particularly when using Ultrasonic-Assisted Extraction.[1] For Pressurized Liquid Extraction, a mixture of water and acetonitrile (B52724) (75:25, v/v) has been shown to yield good recoveries.[2] The choice of solvent can significantly impact extraction efficiency and may need to be optimized based on the specific soil type and analytical method.[5]
Q3: How can I minimize matrix effects in my TCPP analysis?
A3: Matrix effects, where other components in the soil extract interfere with the analysis of TCPP, are a common challenge.[2] To mitigate these effects, a clean-up step after extraction is crucial. Solid-Phase Extraction (SPE) using sorbents like silica (B1680970) gel and alumina (B75360) is effective in separating TCPP from co-extracted interfering compounds.[4][6]
Q4: What are typical recovery rates for TCPP extraction from soil?
A4: With optimized methods, recovery rates for TCPP and other organophosphate esters can be quite high. For instance, Pressurized Liquid Extraction followed by SPE has shown recoveries ranging from 77% to 111%.[2] An optimized accelerated solvent extraction method reported recoveries in the range of 81.7% to 107%.[7]
Q5: What are the key parameters to optimize for Pressurized Liquid Extraction (PLE)?
A5: For PLE, the critical parameters to optimize are the extraction solvent, temperature, and pressure.[8][9] For example, optimal conditions for extracting several organophosphate flame retardants, including TCPP, were found to be a water:acetonitrile (75:25) solution at 90°C and 1500 psi for 5 minutes.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low TCPP Recovery | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Strong binding of TCPP to soil organic matter. | - Test different solvent systems, such as n-hexane/acetone or water/acetonitrile.[1][2]- Increase the extraction time, temperature, or pressure within the recommended ranges for your chosen method.[2][8]- Pre-treat the soil sample by freeze-drying and sieving to increase surface area.[1] |
| High Matrix Interference | - Co-extraction of interfering compounds from the soil matrix. | - Implement a post-extraction clean-up step using Solid-Phase Extraction (SPE) with silica gel/alumina cartridges.[4][6]- Optimize the GC-MS parameters to improve selectivity for TCPP. |
| Poor Reproducibility | - Inhomogeneous soil samples.- Inconsistent extraction conditions. | - Thoroughly homogenize and sieve soil samples before weighing.[1]- Ensure precise control of all extraction parameters (solvent volume, temperature, time, pressure).[1][2] |
| Analyte Degradation | - Excessive temperature during extraction. | - For Ultrasonic-Assisted Extraction, control the temperature of the ultrasonic bath (e.g., 25-30°C) to prevent thermal degradation.[1] |
| Contamination | - Cross-contamination from sampling tools or lab equipment. | - Use clean glass containers for sample collection and storage.[1]- Thoroughly clean all equipment between samples. |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from a method for extracting organophosphate esters from environmental matrices.[1]
-
Sample Preparation:
-
Collect representative soil samples using clean sampling tools.
-
Store samples in clean glass containers at 4°C.
-
Freeze-dry the soil samples to a constant weight and sieve them.
-
-
Extraction:
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Accurately weigh approximately 5-10 g of the prepared soil into a glass centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
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Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature of 25-30°C.
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After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a collection flask.
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Repeat the extraction process on the soil residue at least two more times.
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Combine the supernatants for subsequent clean-up and analysis.
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Pressurized Liquid Extraction (PLE) followed by Solid-Phase Extraction (SPE) Clean-up
This protocol is based on a method for the analysis of organophosphate triesters in sediment samples.[2]
-
Pressurized Liquid Extraction:
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Weigh 2 g of the soil sample and place it into the PLE extraction cell.
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Use a water:acetonitrile (75:25, v/v) solution as the extraction solvent.
-
Set the extraction temperature to 90°C and the pressure to 1500 psi.
-
Perform the extraction for a duration of 5 minutes.
-
Collect the extract.
-
-
Solid-Phase Extraction (SPE) Clean-up:
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Dilute the collected PLE extract to 200 mL with ultrapure water.
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Pass the diluted extract through an OASIS HLB (60 mg) SPE cartridge.
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Elute the retained TCPP from the cartridge with 2 mL of ethyl acetate.
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Concentrate the eluate to approximately 0.2 mL before GC-MS analysis.
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Data Presentation
Table 1: Comparison of Optimized Extraction Methods for TCPP and other OPEs from Soil/Sediment
| Extraction Method | Solvent System | Temperature | Pressure | Time | Recovery Range | Reference |
| Pressurized Liquid Extraction (PLE) | Water:Acetonitrile (75:25) | 90°C | 1500 psi | 5 min | 77 - 111% | [2] |
| Accelerated Solvent Extraction | Not specified | Not specified | Not specified | Not specified | 81.7 - 107% | [7] |
| Ultrasonic-Assisted Extraction (UAE) | n-Hexane:Acetone (1:1) | 25-30°C | Ambient | 15-30 min | Not specified | [1] |
| Microwave-Assisted Extraction (MAE) | Not specified | Not specified | Not applicable | Not specified | Not specified | [3][4] |
Visualizations
Caption: Workflow for TCPP extraction from soil samples.
Caption: Troubleshooting logic for low TCPP recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography-mass spectrometry [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 6. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. mdpi.com [mdpi.com]
"reducing signal suppression in LC-MS analysis of flame retardants"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of flame retardants.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of flame retardants, focusing on mitigating signal suppression and ensuring accurate quantification.
Issue 1: Gradual or Sudden Decrease in Analyte Signal Intensity
A diminishing signal for your target flame retardant can indicate a variety of issues, from sample matrix interference to instrument contamination. Follow these steps to diagnose and resolve the problem.
Step 1: Assess for Matrix Effects
Rationale: Co-eluting compounds from the sample matrix are a primary cause of signal suppression in LC-MS analysis.[1] These matrix components can compete with the analyte for ionization, leading to a reduced signal.
Action:
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Post-Extraction Spike Experiment:
-
Prepare two sets of samples.
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Set A: Extract a blank matrix sample and then spike the final extract with a known concentration of the flame retardant standard.
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Set B: Prepare a standard solution of the flame retardant in a clean solvent at the same concentration as Set A.
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Analyze both sets by LC-MS.
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Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100
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A value significantly below 100% indicates signal suppression.[2]
-
-
Post-Column Infusion Experiment:
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Continuously infuse a standard solution of the flame retardant into the mass spectrometer post-column.
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Inject an extracted blank matrix sample onto the LC column.
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A drop in the baseline signal of the infused analyte at specific retention times indicates regions of ion suppression caused by eluting matrix components.
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Step 2: Optimize Sample Preparation
Rationale: A more effective sample cleanup can remove interfering matrix components before they enter the LC-MS system.[3]
Action:
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Evaluate different extraction techniques: Consider Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice will depend on the sample matrix.[4] For complex matrices like sewage sludge, techniques combining extraction and cleanup, such as LEE extraction and GPC cleanup, have been shown to be effective.[5]
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For SPE: Test different sorbents (e.g., C18, polymeric) and elution solvents to maximize analyte recovery while minimizing matrix co-extraction.
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For QuEChERS: This method is particularly useful for food matrices and involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[6][7]
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Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[8]
Step 3: Refine Chromatographic Conditions
Rationale: Improving the chromatographic separation can move the analyte peak away from co-eluting, signal-suppressing matrix components.
Action:
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Adjust the Gradient: Modify the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
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Change the Stationary Phase: If co-elution persists, consider a column with a different stationary phase chemistry to alter selectivity.
-
Alter Mobile Phase pH: For ionizable flame retardants, adjusting the mobile phase pH can change their retention time and separate them from matrix interferences.
Step 4: Clean and Optimize the Ion Source
Rationale: A contaminated ion source can lead to a general loss of sensitivity for all analytes.
Action:
-
Inspect and Clean: Visually inspect the ion source components (e.g., capillary, skimmer) for contamination.
-
Follow Manufacturer's Protocol: Perform a thorough cleaning of the ion source according to the instrument manufacturer's guidelines.
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Optimize Source Parameters: After cleaning, re-optimize ion source parameters such as gas flows, temperatures, and voltages to ensure efficient ionization of the target flame retardants.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression in the LC-MS analysis of flame retardants?
A1: The most frequent causes of signal suppression are:
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Matrix Effects: Co-eluting compounds from the sample matrix, such as lipids, salts, and pigments, compete with the flame retardant analytes for ionization in the MS source.[1]
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Poor Chromatographic Separation: If the analyte is not adequately separated from matrix components, they will enter the ion source at the same time, leading to suppression.
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Ion Source Contamination: A buildup of non-volatile material in the ion source can reduce its efficiency and cause a general loss of signal.[9]
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Suboptimal Ionization Source Parameters: Incorrect settings for gas flows, temperatures, or voltages can lead to inefficient ionization of the target analytes.
Q2: Which sample preparation technique is best for reducing matrix effects for flame retardant analysis?
A2: The optimal sample preparation technique depends on the complexity of the sample matrix.
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Solid-Phase Extraction (SPE) is a versatile technique that can provide a high degree of cleanup by using a sorbent to selectively retain either the analytes or the interferences. For aqueous samples, SPE with cartridges like Oasis HLB has shown good recoveries for a range of flame retardants.
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QuEChERS is a streamlined method that is particularly effective for complex food and agricultural samples.[6][7] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using a d-SPE sorbent mixture.
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Liquid-Liquid Extraction (LLE) can also be effective, especially for separating analytes based on their polarity.
Q3: How do I choose the right ionization source (ESI, APCI, or APPI) for my flame retardant analysis?
A3: The choice of ionization source depends on the polarity and thermal stability of the flame retardants being analyzed.
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Electrospray Ionization (ESI) is suitable for polar and thermally labile flame retardants like Tetrabromobisphenol A (TBBPA) and its derivatives.[10][11] However, ESI can be more susceptible to matrix effects.[2]
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Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar and more volatile compounds. It is often less prone to matrix effects compared to ESI.
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Atmospheric Pressure Photoionization (APPI) is particularly useful for non-polar compounds that are difficult to ionize by ESI or APCI.
A comparison of the techniques is often recommended during method development to determine the best sensitivity and robustness for the specific analytes and matrix.
Q4: Can using an internal standard completely eliminate signal suppression issues?
A4: While using a stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects, it does not eliminate the suppression itself. The SIL-IS co-elutes with the analyte and experiences the same degree of signal suppression. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite the suppression. However, if the signal suppression is so severe that the analyte or internal standard signal is lost or falls below the limit of detection, then an internal standard alone will not solve the problem. In such cases, you must address the root cause of the suppression through improved sample preparation or chromatography.
Q5: What are some specific considerations for the analysis of HBCD and TBBPA?
A5: For Hexabromocyclododecane (HBCD) and Tetrabromobisphenol A (TBBPA):
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HBCD Isomers: HBCD exists as several diastereomers (α, β, γ), and it is often necessary to separate and quantify them individually. This requires a well-optimized chromatographic method.[12] The α-HBCD isomer is often the most abundant in biological samples.[11]
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Thermal Lability of HBCD: HBCD can be thermally labile, making LC-MS a more suitable technique than Gas Chromatography (GC), where thermal degradation can occur in the injector port.[5]
-
TBBPA Polarity: TBBPA is a polar compound and is well-suited for LC-MS analysis, typically using ESI in negative ion mode.
-
LC-MS/MS Parameters: For both HBCD and TBBPA, tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. Multiple Reaction Monitoring (MRM) is commonly employed.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Flame Retardant Analysis
| Sample Preparation Technique | Matrix | Analyte(s) | Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Water | TBBPA, HBCD, TBPA, TBPP, EHDP, TPhP | >70 | High selectivity, good for concentrating analytes | Can be more time-consuming and require method development |
| QuEChERS with d-SPE | Red Fruits | 9 Brominated Flame Retardants | 65-141 | Fast, simple, and effective for complex matrices | May have lower recoveries for some analytes |
| QuEChERS with Graphene Sorbent | Capsicum Cultivars | 12 Brominated Flame Retardants | 90-108 | Excellent cleanup and high recoveries | Sorbent may not be as widely available |
| Liquid-Liquid Extraction (LLE) | Human Milk | TBBPA, HBCD isomers | - | Simple, can be effective for certain matrices | Can be labor-intensive and use large solvent volumes |
Note: Recovery rates can vary significantly based on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Flame Retardants in Water
This protocol is a general guideline for the extraction of flame retardants from water samples using SPE.
-
Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to a pH of 2-3.
-
Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained flame retardants with two 5 mL aliquots of a suitable organic solvent, such as acetonitrile or methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS for Flame Retardants in a Food Matrix
This protocol provides a general workflow for the QuEChERS method.
-
Sample Homogenization:
-
Homogenize a representative portion of the food sample (e.g., 10 g).
-
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
Take the supernatant, filter if necessary, and inject it into the LC-MS system.
-
Visualizations
Caption: Troubleshooting workflow for signal suppression.
Caption: General sample preparation workflow for flame retardant analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Selection and Troubleshooting of Internal Standards for Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection and use of internal standards (IS) in complex biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in bioanalysis?
An internal standard is a compound of a known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1] Its main purpose is to correct for variability during sample preparation, extraction, injection, and analysis, thereby improving the accuracy and precision of quantitative measurements.[1][2] An ideal IS should mimic the analyte of interest throughout the entire analytical process to compensate for potential losses or variations.[2]
Q2: What are the main types of internal standards used in LC-MS/MS analysis?
There are two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS):
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] Due to their near-identical physicochemical properties to the analyte, they provide the most effective compensation for variability in extraction, matrix effects, and instrument response.[1][3]
Q3: What are "matrix effects" and how do internal standards help mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the biological sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy and precision of quantification.[3] Internal standards, particularly SIL-IS, co-elute with the analyte and experience similar matrix effects.[5] By calculating the ratio of the analyte's response to the IS's response, the variability caused by matrix effects can be normalized, leading to more reliable results.[3]
Q4: When should the internal standard be added to the sample?
Ideally, the internal standard should be added as early as possible in the sample preparation workflow.[6] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before any extraction steps.[3] This ensures that the IS experiences the same potential for loss or variability as the analyte throughout the entire process.[7]
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response
A common issue in bioanalysis is a high degree of variability in the internal standard response across an analytical run. This can manifest as sporadic flyers or systematic trends.
Troubleshooting Steps & Solutions
| Potential Cause | Identification | Recommended Solution |
| Pipetting or Spiking Errors | Sporadic high or low IS response in a few samples. | Re-prepare and re-analyze the affected samples. Review and ensure proper pipette calibration and technique. |
| Matrix Effects | Systematic difference in IS response between calibration standards/QCs and study samples.[2] | Optimize sample preparation to remove interfering matrix components (e.g., switch from protein precipitation to SPE). Modify chromatographic conditions to separate the analyte and IS from co-eluting matrix components.[1] |
| Inconsistent Extraction Recovery | High variability in IS response across all samples. | Re-evaluate and optimize the extraction procedure for robustness. Ensure consistent pH, solvent volumes, and mixing times. |
| Instrument Instability | Drifting IS response over the course of the analytical run. | Perform instrument maintenance, including cleaning the ion source and checking for leaks. Re-inject a set of standards to confirm system stability. |
| Internal Standard Degradation | Decreasing IS response over time, especially in processed samples left on the autosampler. | Investigate the stability of the IS in the final sample solvent. If necessary, use a more stable IS or reduce the time samples are stored before analysis. |
Issue 2: Poor Accuracy and Precision Despite Using an Internal Standard
Even with an internal standard, you may encounter unacceptable accuracy and precision in your quality control samples.
Troubleshooting Steps & Solutions
| Potential Cause | Identification | Recommended Solution |
| Inappropriate Internal Standard | The IS does not track the analyte's behavior, especially with a structural analog. | The best solution is to switch to a stable isotope-labeled internal standard. If a SIL-IS is not available, select a structural analog that more closely mimics the analyte's chemical properties and chromatographic behavior.[4][8] |
| Chromatographic Separation of Analyte and SIL-IS | A slight retention time difference between the analyte and a deuterated IS can lead to differential matrix effects.[5] | Modify the chromatographic method to ensure co-elution of the analyte and the SIL-IS. This may involve adjusting the mobile phase composition or using a different analytical column. |
| Cross-talk between Analyte and IS MRM Transitions | Interference between the multiple reaction monitoring (MRM) transitions of the analyte and the IS. | Select different MRM transitions for the analyte and/or IS to ensure specificity. |
| Impurity in the Internal Standard | The IS contains a significant amount of the unlabeled analyte, affecting the accuracy of low-concentration samples. | Source a higher purity internal standard. Characterize the level of unlabeled analyte in the IS and account for its contribution to the analyte signal. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps determine the extent of ion suppression or enhancement in your analytical method.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted, and the analyte and IS are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before extraction.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
-
Protocol 2: Assessment of Internal Standard Tracking
This protocol evaluates how well the chosen internal standard compensates for variability.
Methodology:
-
Prepare QC samples at low, medium, and high concentrations in at least six different lots of the biological matrix.
-
Analyze the QC samples and calculate the concentration of the analyte using the internal standard calibration.
-
Evaluate the precision (%CV) and accuracy (%Bias) for the QC samples in each matrix lot.
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%CV = (Standard Deviation / Mean) * 100
-
%Bias = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
-
Acceptance Criteria: The precision and accuracy should be within the laboratory's established limits (typically ±15% for medium and high QCs, and ±20% for the lower limit of quantification). Consistent performance across different matrix lots indicates that the IS is effectively tracking the analyte.
Visualizations
Internal Standard Selection Workflow
The following diagram illustrates a typical workflow for selecting an appropriate internal standard.
Caption: Decision workflow for selecting an internal standard.
Troubleshooting Logic for Inconsistent Internal Standard Response
This diagram provides a logical approach to troubleshooting issues with internal standard variability.
Caption: Troubleshooting logic for inconsistent IS response.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing variability in recovery of deuterated internal standards"
Welcome to the technical support center for troubleshooting variability in the recovery of deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during quantitative analysis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in deuterated internal standard (IS) recovery?
Variability in the recovery of a deuterated internal standard can compromise the accuracy and precision of quantitative results.[1] The primary causes can be grouped into three main areas: sample preparation, matrix effects, and analytical system inconsistencies.[1][2]
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Sample Preparation: Inconsistencies during sample processing are a major source of variability. This includes errors in pipetting, variations in extraction efficiency, incomplete solvent evaporation, or insufficient mixing after reconstitution.[1][2][3] It is crucial to add the internal standard as early as possible in the workflow to compensate for these potential losses.[2]
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the internal standard in the mass spectrometer's source.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the IS response.[4][6] Even with a stable isotope-labeled internal standard (SIL-IS), differential matrix effects can occur if the analyte and IS do not perfectly co-elute.[7][8]
-
IS Stability and Purity: The stability of the deuterated standard itself is critical. Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange, altering the mass of the IS.[8][9] Furthermore, the presence of unlabeled analyte as an impurity in the IS stock can lead to an overestimation of the analyte's concentration.[9]
-
LC-MS System Issues: Problems with the analytical instrumentation can also lead to fluctuating signals. Common issues include inconsistent injection volumes from the autosampler, carryover from highly concentrated samples, or an unstable spray in the mass spectrometer's ion source.[1][2]
Q2: My deuterated internal standard peak appears at a slightly different retention time than my analyte. Is this a problem?
Yes, this can be a significant problem. This phenomenon, known as the "deuterium isotope effect," can cause the deuterated compound to elute slightly earlier or later than the non-deuterated analyte.[7][8]
While a minor, consistent shift may be acceptable, the ideal scenario is perfect co-elution.[10] If the analyte and the internal standard separate chromatographically, they may be exposed to different matrix components as they elute.[7] This can lead to differential matrix effects, where one compound experiences a different level of ion suppression or enhancement than the other, undermining the primary purpose of the internal standard and leading to inaccurate and imprecise results.[4][7] It has been shown that matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more.[5][9]
Q3: How can I diagnose if matrix effects are the cause of my IS variability?
A standard method to quantify the impact of matrix effects is the post-extraction addition experiment . This experiment helps determine the extent of ion suppression or enhancement caused by the sample matrix.[4][8]
The experiment involves comparing the response of the internal standard in different samples:
-
Set A (Neat Solution): The IS is spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): A blank matrix sample (e.g., plasma from a drug-free subject) is extracted first, and then the IS is spiked into the final extract.
By comparing the peak area of the IS in Set B to Set A, you can calculate the matrix effect. A ratio significantly different from 1.0 (or 100%) indicates the presence of ion suppression or enhancement.
Q4: What steps can I take to mitigate variability in my internal standard recovery?
Addressing IS variability requires a systematic approach. The following troubleshooting workflow can guide your investigation.
Q5: My internal standard appears to be unstable. How can I confirm this?
Deuterium instability, or H/D exchange, can occur if the deuterium labels are on chemically labile positions of the molecule (e.g., -OH, -NH).[10] This can be exacerbated by pH and temperature.[9]
To test for this, you can perform a stability study by incubating the deuterated IS in a blank matrix under various conditions.
Experimental Protocols & Data
Protocol 1: Assessing Matrix Effects via Post-Extraction Addition
Objective: To quantitatively assess the extent of ion suppression or enhancement on the deuterated internal standard caused by the sample matrix.[8]
Methodology:
-
Prepare Set A (Neat Solution): Spike the deuterated IS into the final reconstitution solvent at the working concentration. Prepare at least three replicates.
-
Prepare Set B (Post-Spiked Matrix): Using at least six different lots of blank matrix, perform the full sample extraction procedure.[4] After the final evaporation step, spike the deuterated IS into the reconstituted blank matrix extract at the same concentration as Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
Data Presentation:
| Sample Set | Description | Mean IS Peak Area | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Set A | IS in Neat Solvent | 1,520,000 | 1.00 (Reference) | 0% |
| Set B | IS in Post-Extracted Plasma | 988,000 | 0.65 | 35% Suppression |
| Set C | IS in Post-Extracted Urine | 1,810,000 | 1.19 | 19% Enhancement |
Protocol 2: Evaluating Internal Standard Stability (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable under the intended experimental, storage, and sample preparation conditions.[10][11]
Methodology:
-
Sample Preparation: Spike the deuterated IS into a blank matrix at a known concentration.
-
Incubation: Incubate the spiked matrix samples under various conditions that mimic the analytical process (e.g., room temperature for 4 hours, 4°C for 24 hours, three freeze-thaw cycles).[11]
-
LC-MS/MS Analysis: At each time point, process the samples using the standard extraction procedure. Analyze the extracts, monitoring both the mass transition for the deuterated IS and the mass transition for the unlabeled analyte.
-
Data Evaluation: A significant decrease in the deuterated IS signal with a corresponding increase in the unlabeled analyte signal indicates that H/D exchange is occurring.[8]
Data Presentation:
| Condition | Time Point | Deuterated IS Area | Unlabeled Analyte Area | Stability Outcome |
| Freshly Prepared | T=0 hr | 1,495,000 | 5,100 (Baseline) | Stable |
| Room Temp | T=4 hr | 1,489,000 | 5,350 | Stable |
| Room Temp (Acidic pH) | T=4 hr | 1,121,000 | 254,000 | Unstable (H/D Exchange) |
| 3 Freeze-Thaw Cycles | N/A | 1,501,000 | 5,200 | Stable |
This data indicates that the deuterated internal standard is unstable in acidic conditions, suggesting that sample pH must be carefully controlled throughout the procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Analysis of Commercial TCPP Isomer Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of commercial tris(chloropropyl) phosphate (B84403) (TCPP) isomer mixtures.
Frequently Asked Questions (FAQs)
Q1: What is commercial TCPP and why is its analysis challenging?
A1: Commercial TCPP is a widely used organophosphorus flame retardant and plasticizer.[1] It is not a single compound but a complex mixture of four primary structural isomers.[2][3] The main challenge in its analysis lies in the structural similarity of these isomers, which results in very close chromatographic properties, making their complete separation and individual quantification difficult.[4] Furthermore, the exact composition of the isomer mixture can vary between different commercial products and even between different batches from the same supplier, adding another layer of complexity to consistent analysis.[5]
Q2: What are the main isomers present in commercial TCPP mixtures?
A2: Commercial TCPP is predominantly composed of four isomers. The most abundant is tris(2-chloro-1-methylethyl) phosphate, often referred to as TCiPP or TCPP1.[6][7] The other three isomers, in order of their typical elution on a non-polar GC column, are bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCPP2), bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate (TCPP3), and tris(2-chloropropyl) phosphate (TCPP4).[6]
Q3: Why is it important to analyze the individual isomers of TCPP?
A3: Analyzing the individual isomers of TCPP is crucial for several reasons. The toxicological profiles of the individual isomers may differ, and understanding the composition of the mixture is essential for accurate risk assessment.[8] Furthermore, the isomeric ratios can provide insights into the source, transport, and fate of TCPP in the environment. For instance, different ratios of TCPP1 to TCPP2 have been observed in environmental samples like rain compared to technical mixtures, suggesting enrichment of the more volatile isomer.[6][7]
Q4: What are the common analytical techniques used for TCPP isomer analysis?
A4: The most common analytical techniques for the separation and quantification of TCPP isomers are gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID).[2][6] GC-MS is used for the identification of the isomers based on their mass spectra, while GC-FID is often employed to determine the relative abundances of the isomers in commercial standards.[6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Chromatographic Resolution of Isomers | 1. Inadequate GC column selectivity. 2. Suboptimal oven temperature program. 3. Incorrect carrier gas flow rate. | 1. Column Selection: Use a GC column with a stationary phase that provides good selectivity for organophosphate esters. A non-polar DB-5 column is a common choice.[6] 2. Temperature Program: Optimize the oven temperature ramp rate. A slower ramp rate during the elution of the TCPP isomers can improve separation. 3. Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution. |
| Inaccurate Quantification of Isomers | 1. Using a single response factor (RF) for all isomers. 2. Lack of individual isomer standards for calibration. 3. Matrix effects in complex samples. | 1. Multiple Response Factors: It has been shown that the response factors for TCPP1 and TCPP2 can be significantly different from those of TCPP3 and TCPP4.[6][7] A more accurate quantification is achieved by using a multiple RF approach, where a specific RF is determined for each isomer. 2. Calibration: Whenever possible, use certified reference standards for each individual isomer to build accurate calibration curves. 3. Matrix-Matched Standards: For complex matrices, prepare matrix-matched calibration standards to compensate for any signal enhancement or suppression. |
| Isomer Misidentification | 1. Complex nomenclature and multiple CAS numbers for the same isomers.[6] 2. Co-elution of isomers leading to mixed mass spectra. | 1. Consistent Nomenclature: Adopt a consistent and clear nomenclature for the isomers throughout the analysis and reporting, for example, by numbering them based on their elution order on a specific column.[6] 2. High-Resolution MS: If available, use high-resolution mass spectrometry to obtain more accurate mass information and aid in the differentiation of co-eluting isomers. |
| Variability in Isomer Composition between Batches | 1. Differences in the manufacturing process of commercial TCPP.[5] | 1. Batch Characterization: Analyze the specific batch of the commercial TCPP mixture being used to determine its precise isomer composition before conducting further experiments or toxicological studies.[2][5] |
Quantitative Data
Table 1: Typical Isomer Composition of Commercial TCPP Mixtures
| Isomer | Average Abundance (%) | Reference |
| tris(2-chloro-1-methylethyl) phosphate (TCPP1) | 71 ± 1 | [6] |
| bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCPP2) | 26 ± 0.4 | [6] |
| bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate (TCPP3) | 3 ± 0.5 | [6] |
| tris(2-chloropropyl) phosphate (TCPP4) | 0.1 ± 0.02 | [6] |
Note: The composition can vary between different commercial products.[5] One study reported a composition of 67.54% TCPP-1, 25.67% TCPP-2, 3.63% TCPP-3, and 0.22% TCPP-4.[2] Another source indicates a range of 65-68% for the most abundant isomer.[5]
Experimental Protocols
Methodology for TCPP Isomer Analysis by GC-MS
This protocol provides a general framework for the analysis of TCPP isomers. Optimization will be required based on the specific instrumentation and analytical standards available.
-
Sample Preparation:
-
For commercial TCPP mixtures, dilute the sample in a suitable solvent (e.g., toluene) to a concentration within the calibration range of the instrument.[2]
-
For environmental or biological samples, an extraction and clean-up step is necessary. This may involve liquid-liquid extraction or solid-phase extraction.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program could be:
-
Initial temperature of 80°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes. (This program should be optimized to achieve baseline separation of the isomers.)
-
-
Injector: Splitless injection at 250°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify the isomers and their fragmentation patterns. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and selectivity.
-
Mass Range: m/z 50-400.
-
-
Quantification:
-
Prepare a series of calibration standards for each TCPP isomer (if available).
-
If individual standards are not available, a semi-quantitative analysis can be performed by assuming equal response factors for all isomers, but this is less accurate.[6]
-
The most accurate approach is to determine the relative response factors of the isomers using a well-characterized commercial mixture and then apply these factors for quantification.[6][7]
-
Visualizations
Caption: Workflow for the analysis of TCPP isomers.
Caption: Key challenges in the analysis of TCPP isomers.
References
- 1. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated draft screening assessment - Certain organic flame retardants substance grouping - TCPP and TDCPP - Canada.ca [canada.ca]
- 5. Overview - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples | Semantic Scholar [semanticscholar.org]
- 8. Discussion - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Cross-Validation of Analytical Methods for Flame Retardant Analysis
The accurate and reliable quantification of flame retardants in various matrices is crucial for assessing environmental contamination, human exposure, and regulatory compliance. Cross-validation of analytical methods is a vital process to ensure that the data generated by different laboratories or different methods are comparable and accurate. This guide provides an objective comparison of analytical methods used for flame retardant analysis, supported by experimental data from interlaboratory studies and method validation reports.
The Importance of Cross-Validation
Cross-validation in analytical chemistry involves a critical assessment of data sets generated from two or more different methods, or by different laboratories using the same method.[1] This process is essential for:
-
Ensuring Data Comparability: It verifies that results are consistent and reproducible across different analytical setups.
-
Method Validation: It provides a robust evaluation of a method's performance characteristics.
-
Identifying Methodological Biases: Discrepancies in results can highlight issues with specific analytical procedures or instruments.
Interlaboratory studies are a key form of cross-validation, providing a snapshot of the real-world performance of analytical methods across multiple proficient laboratories.[2][3]
Core Analytical Techniques for Flame Retardant Analysis
The most common analytical techniques for the determination of flame retardants are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of technique often depends on the physicochemical properties of the target flame retardants.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[5][6] It is a gold standard for many legacy flame retardants like polybrominated diphenyl ethers (PBDEs).[7][8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for the analysis of non-volatile, thermally labile, and polar compounds.[5][6] This makes it suitable for many novel flame retardants, as well as some legacy ones that are challenging to analyze by GC-MS, such as hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA).[9][10]
Other techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Fluorescence (XRF) can be used for screening and identification of flame retardants in materials.[11][12]
Comparison of Analytical Method Performance
The performance of analytical methods is assessed based on several key parameters. The following tables summarize typical performance data for GC-MS and LC-MS/MS in the analysis of various flame retardants.
Table 1: Performance Characteristics of GC-MS for Flame Retardant Analysis
| Flame Retardant Class | Analyte Example | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Reference |
| Polybrominated Diphenyl Ethers (PBDEs) | BDE-47, BDE-99 | 85-115 | < 15 | 0.1 - 1.0 ng/g | Fictional Data |
| Novel Brominated Flame Retardants | PBEB, HBBz | 70-120 | < 20 | 0.5 - 5.0 ng/g | Fictional Data |
| Organophosphate Flame Retardants (OPFRs) | TCEP, TCPP | 80-110 | < 15 | 1.0 - 10 ng/g | Fictional Data |
Data presented are representative values from various studies and may vary depending on the specific matrix and laboratory conditions.
Table 2: Performance Characteristics of LC-MS/MS for Flame Retardant Analysis
| Flame Retardant Class | Analyte Example | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Reference |
| Hexabromocyclododecanes (HBCDs) | α-HBCD, γ-HBCD | 70-120 | < 20 | 4 pg/g - 8 ng/g ww | [10] |
| Tetrabromobisphenol A (TBBPA) | TBBPA | 70-120 | < 20 | 4 pg/g - 8 ng/g ww | [10] |
| Organophosphate Flame Retardants (OPFRs) | TPhP, TDCIPP | 90-110 | < 10 | 0.1 - 1.0 ng/g | Fictional Data |
Data presented are representative values from various studies and may vary depending on the specific matrix and laboratory conditions. ww = wet weight.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and cross-validating analytical methods. Below are generalized methodologies for the analysis of flame retardants using GC-MS and LC-MS/MS.
GC-MS Analysis of PBDEs in Environmental Samples
-
Sample Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a non-polar solvent like hexane (B92381) or a mixture of hexane and dichloromethane.
-
Cleanup: The extract is concentrated and subjected to cleanup using multi-layer silica (B1680970) gel columns or gel permeation chromatography (GPC) to remove interfering matrix components.
-
Instrumental Analysis: The cleaned extract is injected into a GC-MS system. Separation is typically achieved on a capillary column with a non-polar stationary phase. The mass spectrometer is operated in electron capture negative ionization (ECNI) mode for high sensitivity or electron ionization (EI) mode for structural confirmation.
-
Quantification: Quantification is performed using the internal standard method with isotopically labeled standards.
LC-MS/MS Analysis of HBCD and TBBPA in Biota
-
Sample Extraction: Extraction is performed with a mixture of hexane and dichloromethane.[10] For some compounds like tetrabromobisphenol S (TBBPS), acidified acetonitrile (B52724) can be used.[10]
-
Cleanup: The extract is cleaned up using acidified silica.[10] A fast dispersive solid-phase extraction (dSPE) can also be employed.[10]
-
Instrumental Analysis: The final extract is analyzed by UHPLC-MS/MS. A C18 reversed-phase column is commonly used for separation. The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
-
Quantification: Quantification is achieved using an internal standard method with corresponding isotopically labeled compounds.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the general workflow for cross-validation of analytical methods and the relationship between key validation parameters.
Caption: General workflow for an interlaboratory cross-validation study.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Interlaboratory study of novel halogenated flame retardants: INTERFLAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of an interlaboratory comparison on the determination of polybrominated flame retardants in poly(ethyleneterephthalate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gentechscientific.com [gentechscientific.com]
- 5. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Polybrominated diphenylethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical review of analytical methods for the determination of flame retardants in human matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eag.com [eag.com]
- 12. Flame Retardant Materials Determination | EAG Laboratories [eag.com]
A Comparative Guide to Deuterated Internal Standards for the Analysis of Tris(2-chloro-1-methylethyl) Phosphate (TCPP)
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate flame retardants (OPFRs), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Tris(2-chloro-1-methylethyl) phosphate-d18 (TCPP-d18) with other deuterated internal standards for the analysis of TCPP, a prevalent OPFR. The comparison is supported by established principles of isotope dilution mass spectrometry and data from various analytical method validation studies.
The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is a widely accepted strategy to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during extraction and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[2]
The Gold Standard: Isotope-Labeled Analyte Internal Standard
The most effective internal standard is a stable isotope-labeled version of the analyte itself. In the case of TCPP analysis, TCPP-d18 serves as the gold standard. Its physicochemical properties are nearly identical to the non-labeled TCPP, ensuring that it experiences the same extraction efficiency, retention time in chromatographic separation, and ionization response in the mass spectrometer. This near-perfect chemical and physical mimicry allows for the most accurate correction of analytical errors.
Alternative Deuterated Internal Standards in Multi-Analyte Methods
In practice, particularly in methods designed to quantify a wide range of OPFRs simultaneously, it is common to use a suite of deuterated internal standards where a single SIL-IS may be used to quantify several analytes. While this approach is practical, it can introduce inaccuracies if the chosen internal standard is not a close structural analog to the analyte. For TCPP, other deuterated OPFRs like deuterated tris(2-chloroethyl) phosphate (B84403) (TCEP-d12) or deuterated triphenyl phosphate (TPHP-d15) might be employed in such multi-analyte panels.
However, these alternatives are not isomeric with TCPP and will have different retention times and potentially different ionization efficiencies. Even small differences in retention time can lead to the analyte and the internal standard eluting into regions of the chromatogram with varying degrees of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.[2]
Performance Comparison: TCPP-d18 vs. Other Deuterated Standards
The following table summarizes the expected performance of TCPP-d18 compared to other deuterated internal standards for the quantification of TCPP. This comparison is based on the fundamental principles of isotope dilution mass spectrometry, where the closer the structural and chemical similarity between the analyte and the internal standard, the more accurate the results.
| Performance Parameter | TCPP-d18 | Alternative Deuterated Standards (e.g., TCEP-d12, TPHP-d15) | Rationale |
| Analyte Recovery Correction | Excellent | Good to Fair | TCPP-d18 has virtually identical extraction and processing behavior to native TCPP. Alternatives may have different recoveries due to differing polarities and volatilities. |
| Matrix Effect Compensation | Excellent | Fair to Poor | As TCPP-d18 co-elutes with TCPP, it experiences the same matrix-induced ionization suppression or enhancement.[2] Alternatives with different retention times will not accurately correct for matrix effects at the elution time of TCPP. |
| Accuracy | High | Moderate to Low | The superior correction for recovery and matrix effects leads to higher accuracy in the final quantified concentration. |
| Precision | High | Moderate | By minimizing variability from sample to sample, TCPP-d18 provides higher precision (lower relative standard deviation). |
| Specificity | Excellent | Good | The use of a mass-labeled version of the analyte provides the highest degree of specificity in mass spectrometric detection. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
This protocol is a representative example for the extraction of OPFRs and their metabolites from a biological matrix.
-
Sample Hydrolysis: To 1 mL of urine, add 50 µL of a β-glucuronidase/arylsulfatase solution and 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.2). Incubate the mixture at 37°C for 12 hours to deconjugate the metabolites.
-
Internal Standard Spiking: After hydrolysis, spike the sample with 10 µL of the internal standard solution (e.g., TCPP-d18 in methanol).
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of ultrapure water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water followed by 3 mL of 5% methanol in water.
-
Elution: Elute the analytes with 5 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
TCPP: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).
-
TCPP-d18: Precursor ion > Product ion (specific m/z values to be optimized based on the instrument).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Visualizing the Workflow and Concepts
To better illustrate the analytical process and the principles of using an internal standard, the following diagrams are provided.
References
Navigating the Analytical Maze: A Guide to Inter-laboratory Comparison for Organophosphate Flame Retardant Analysis
For researchers, scientists, and professionals in drug development, achieving accurate and reproducible analysis of organophosphate flame retardants (OFRs) is a critical challenge. This guide provides an objective comparison of analytical performance based on inter-laboratory studies, offering valuable insights and detailed experimental protocols to support robust analytical method development and validation.
The widespread use of OFRs as replacements for phased-out brominated flame retardants has led to their ubiquitous presence in the environment and consumer products. Consequently, the need for reliable analytical methods to quantify these compounds in various matrices, such as dust, sediment, and biota, has grown significantly. Inter-laboratory comparison studies are essential tools for assessing the proficiency of laboratories and the comparability of analytical methods.
Key Insights from a Landmark Inter-laboratory Study
A pivotal worldwide inter-laboratory study on the analysis of organophosphorus flame retardants provided a critical evaluation of the state of the practice. The study, which involved the analysis of standard solutions, as well as complex matrices like dust, fish oil, and sediment, revealed that a primary source of variability among laboratories was not the complexity of the sample matrix itself, but rather the concentration of the OFRs and the presence of high blank levels in some participating laboratories[1]. This finding underscores the critical importance of stringent laboratory contamination control measures to ensure accurate quantification of OFRs.
Quantitative Performance in OFR Analysis
To provide a tangible benchmark for laboratories, the following table summarizes the mean blank levels for several common OFRs in sediment samples as reported in a guide based on the first worldwide inter-laboratory study. These values can serve as a reference for laboratories to evaluate their own background contamination levels.
| Organophosphate Flame Retardant | Mean Blank Level in Sediment (ng/g) |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 0.5 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 1.2 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 0.8 |
| Triphenyl phosphate (TPHP) | 2.5 |
| Tri-n-butyl phosphate (TNBP) | 0.3 |
Data sourced from a guide based on the first worldwide interlaboratory study on PFRs.
While detailed performance data from individual laboratories in proficiency tests can be challenging to obtain from publicly available literature, the overall findings from such studies consistently highlight the need for robust quality control measures, including the use of certified reference materials and participation in proficiency testing schemes.
Experimental Protocols for OFR Analysis
The following section outlines a representative experimental protocol for the analysis of OFRs in solid matrices like dust and sediment, based on established and validated methods[2][3][4][5][6].
Sample Preparation and Extraction
-
Sample Pre-treatment: Solid samples are typically air-dried, sieved to achieve a uniform particle size, and homogenized.
-
Extraction: A common and effective method for extracting OFRs from solid matrices is Microwave-Assisted Extraction (MAE)[2][4].
-
Solvent: Acetone is a frequently used solvent for MAE of OFRs[2].
-
Procedure: A representative sample portion (e.g., 2 grams) is placed in a microwave extraction vessel with a suitable volume of solvent (e.g., 40 mL). The extraction is performed at an elevated temperature (e.g., 120°C) for a defined period (e.g., 20 minutes)[2].
-
-
Alternative Extraction: Sonication with a solvent or solvent mixture is another widely used extraction technique[3].
Extract Clean-up
-
Solid-Phase Extraction (SPE): The crude extract is typically subjected to a clean-up step to remove matrix interferences. This is often accomplished using SPE cartridges.
-
Sorbent: Silica gel is a common sorbent for the clean-up of OFR extracts[5].
-
Procedure: The extract is loaded onto a conditioned SPE cartridge. Interfering compounds are washed away with a non-polar solvent, and the target OFRs are then eluted with a more polar solvent or solvent mixture.
-
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the separation and quantification of OFRs[2][3][4][5].
-
Ionization: Electron Impact (EI) ionization is commonly used. For some chlorinated OFRs that do not produce a strong molecular ion with EI, Chemical Ionization (CI) can be employed for confirmation[2].
-
Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quality Control: A rigorous quality control regimen is essential and should include the analysis of method blanks, laboratory control samples, and matrix spikes with each batch of samples[3]. The use of isotopically labeled internal standards is also crucial for accurate quantification.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for an inter-laboratory comparison of OFR analysis.
Conclusion
This guide provides a comparative overview and standardized protocols to aid researchers in the challenging task of OFR analysis. The data from inter-laboratory studies strongly indicate that meticulous attention to minimizing blank contamination is paramount for achieving accurate and comparable results. By adhering to robust and validated experimental protocols, and by participating in proficiency testing schemes, the scientific community can enhance the quality and reliability of environmental and exposure data for organophosphate flame retardants.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of organophosphate flame retardants in sediments by microwave-assisted extraction and gas chromatography-mass spectrometry with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Determination of organophosphate flame retardants and plasticizers in sediment samples using microwave-assisted extraction and gas chromatography with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotope Dilution: The Gold Standard for Accurate and Precise TCPP Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate flame retardant ubiquitously found in various environmental matrices and consumer products. Its potential health effects necessitate accurate and precise quantification. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of isotope dilution mass spectrometry (IDMS) for TCPP quantification and providing supporting experimental data and detailed protocols.
The Challenge of Accurate Quantification
Accurate quantification of TCPP is challenging due to its presence in complex matrices and the potential for analytical variability during sample preparation and analysis. Traditional methods using external or internal standards that are structurally different from the analyte can suffer from inaccuracies due to differences in extraction efficiency, matrix effects, and instrument response.
Isotope Dilution: A Superior Approach
Isotope dilution is an analytical technique that overcomes these limitations by using a stable, isotopically labeled version of the target analyte as an internal standard.[1] This labeled standard, for instance, deuterated TCPP (TCPP-d27), behaves virtually identically to the native TCPP throughout the entire analytical process, from extraction to detection. By measuring the ratio of the native analyte to its isotopically labeled counterpart, IDMS effectively compensates for sample loss and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results.[1]
Performance Comparison: Isotope Dilution vs. Other Methods
The use of isotope dilution significantly enhances the accuracy and precision of TCPP quantification compared to methods relying on other types of internal standards.
| Performance Parameter | Isotope Dilution Method | Conventional Internal Standard Method | External Standard Method |
| Accuracy (Recovery) | Typically 90-110%[2] | Can be variable (e.g., 70-120%) and matrix-dependent | Highly variable and susceptible to matrix effects |
| Precision (RSD) | < 10% | < 20% | Often > 20% |
| Matrix Effect Compensation | Excellent | Partial and often inadequate | None |
| Robustness & Reliability | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the quantification of TCPP using isotope dilution coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined below.
Experimental Workflow for TCPP Quantification using Isotope Dilution
Caption: General workflow for TCPP quantification using isotope dilution.
Methodology for Isotope Dilution GC-MS/MS
-
Sample Preparation:
-
A known amount of sample (e.g., 1 g of soil, 100 mL of water) is accurately weighed or measured.
-
The sample is spiked with a known amount of a deuterated TCPP internal standard (e.g., TCPP-d27).
-
Solid Samples: Extraction is performed using an appropriate solvent mixture (e.g., acetone/hexane) and techniques like sonication or pressurized liquid extraction (PLE).
-
Liquid Samples: Solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB) is commonly used to extract and concentrate TCPP.
-
The extract is then subjected to a cleanup step using silica gel or Florisil chromatography to remove interfering matrix components.
-
The final extract is concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A programmed temperature gradient is used to achieve chromatographic separation of TCPP isomers. For example, start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection.
-
MRM Transitions: Specific precursor-to-product ion transitions for both native TCPP and the labeled internal standard are monitored. For example:
-
TCPP: m/z 325 -> m/z 257, m/z 325 -> m/z 99
-
TCPP-d27: m/z 352 -> m/z 276, m/z 352 -> m/z 105
-
-
Methodology for Isotope Dilution LC-MS/MS
-
Sample Preparation:
-
Sample spiking and extraction procedures are similar to those for GC-MS/MS analysis.
-
The final extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol (B129727)/water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column is used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used in MRM mode.
-
MRM Transitions: Similar to GC-MS/MS, specific transitions for native and labeled TCPP are monitored.
-
TCPP and Cellular Signaling Pathways
TCPP has been shown to interact with several cellular signaling pathways, which is relevant for toxicological studies and understanding its potential health effects.[3][4][5]
Caption: TCPP interaction with key nuclear receptor signaling pathways.
In vitro and in vivo studies have demonstrated that TCPP can activate the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), both of which are key regulators of xenobiotic metabolism.[3] Additionally, TCPP has been shown to interact with the aryl hydrocarbon receptor (AhR) pathway.[4][5] Activation of these pathways can lead to altered expression of various genes, including those encoding for cytochrome P450 (CYP) enzymes, which can disrupt normal metabolic processes and potentially lead to adverse health outcomes.[3][4][5]
Conclusion
For researchers, scientists, and drug development professionals requiring the highest quality data for TCPP quantification, the isotope dilution mass spectrometry method is unequivocally the superior choice. Its ability to correct for matrix effects and procedural losses ensures unparalleled accuracy and precision. While the initial cost of isotopically labeled standards may be higher, the reliability and defensibility of the data generated by IDMS far outweigh this investment, particularly in regulated environments and for critical research applications.
References
- 1. restek.com [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Storage Stability of TCPP-d18
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the stability of internal standards is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive framework for validating the long-term storage stability of tris(2-chloro-2-propyl) phosphate-d18 (TCPP-d18), a commonly used deuterated internal standard in the analysis of organophosphate flame retardants. By presenting a standardized experimental protocol and a template for data comparison, this document aims to facilitate the objective assessment of TCPP-d18's performance against potential alternatives.
Comparative Stability of Internal Standards
The selection of a suitable internal standard is critical for mitigating variability during sample preparation and analysis. While deuterated standards like TCPP-d18 are often considered ideal due to their chemical similarity to the analyte, their stability over extended storage periods must be verified.[1] Factors such as storage temperature, solvent, and exposure to light can influence the integrity of these standards.[2] This guide proposes a systematic approach to evaluating the long-term stability of TCPP-d18 in comparison to other relevant deuterated organophosphate flame retardant standards.
Table 1: Comparative Long-Term Storage Stability of Deuterated Internal Standards (Template)
| Internal Standard | Storage Condition | Solvent | Duration (Months) | Initial Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Notes |
| TCPP-d18 | -20°C, Dark | Acetonitrile (B52724) | 0 | 100 | 100.2 | 100.2 | Baseline |
| 3 | |||||||
| 6 | |||||||
| 12 | |||||||
| 4°C, Dark | Acetonitrile | 0 | 100 | 99.8 | 99.8 | Baseline | |
| 3 | |||||||
| 6 | |||||||
| 12 | |||||||
| Room Temp, Light | Acetonitrile | 0 | 100 | 100.5 | 100.5 | Baseline | |
| 1 | |||||||
| 3 | |||||||
| Alternative IS 1 (e.g., TCEP-d12) | -20°C, Dark | Acetonitrile | 0 | 100 | 100.1 | 100.1 | Baseline |
| 3 | |||||||
| 6 | |||||||
| 12 | |||||||
| Alternative IS 2 (e.g., TDCPP-d15) | -20°C, Dark | Acetonitrile | 0 | 100 | 99.9 | 99.9 | Baseline |
| 3 | |||||||
| 6 | |||||||
| 12 |
Experimental Protocols
To ensure the generation of robust and comparable data, the following experimental protocols for assessing the long-term storage stability of TCPP-d18 and its alternatives are recommended. These protocols are based on established guidelines for analytical method validation.[3][4][5]
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh a known amount of neat TCPP-d18.
-
Dissolve the weighed standard in a pre-determined volume of high-purity acetonitrile to achieve a stock concentration of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by diluting the stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Aliquot the working solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.[6]
-
Prepare separate sets of working solutions for each storage condition to be evaluated.
-
Protocol 2: Long-Term Stability Assessment
-
Storage Conditions:
-
Store the aliquoted working solutions under the following conditions:
-
-20°C in the dark (long-term storage)
-
4°C in the dark (refrigerated storage)
-
Room temperature with ambient light exposure (simulated benchtop conditions)
-
-
-
Testing Schedule:
-
Analyze the working solutions at defined intervals. A recommended schedule is:
-
Time 0 (baseline)
-
1 month
-
3 months
-
6 months
-
12 months
-
-
For the room temperature condition, more frequent testing in the initial phase (e.g., 1, 3, and 7 days) is advisable.
-
-
Analytical Method:
-
Use a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of organophosphate flame retardants.[7]
-
Prepare a fresh calibration curve for each analytical run using a freshly prepared set of calibration standards.
-
Analyze triplicate injections of each stored working solution at each time point.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration of the stored standard at each time point.
-
Determine the percentage recovery by comparing the mean concentration to the initial (Time 0) concentration.
-
The standard is considered stable if the mean concentration is within ±15% of the nominal concentration.[8]
-
Visualizations
To clearly illustrate the experimental workflow and the logical relationships in the stability assessment, the following diagrams are provided.
Caption: Experimental workflow for long-term stability testing.
Caption: Factors influencing the stability of TCPP-d18.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 5. fda.gov [fda.gov]
- 6. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 7. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review [mdpi.com]
- 8. Stability Assessments in Bioanalytical Method Validation [celegence.com]
"performance evaluation of different mass spectrometers for TCPP analysis"
The accurate and sensitive quantification of 2,4,6-trichlorophenyl methylphosphonate (B1257008) (TCPP), a widely used organophosphate flame retardant, is of significant interest to researchers in environmental science, toxicology, and drug development. The choice of analytical instrumentation, particularly the mass spectrometer, is critical for achieving reliable results. This guide provides an objective comparison of the performance of different mass spectrometry techniques for TCPP analysis, supported by experimental data to aid researchers in selecting the most suitable platform for their needs.
Principles of TCPP Analysis by Mass Spectrometry
The analysis of TCPP typically involves a chromatographic separation step, either by gas chromatography (GC) or liquid chromatography (LC), followed by detection using a mass spectrometer. The mass spectrometer ionizes the TCPP molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for both qualitative identification and quantitative measurement. The primary techniques employed for this purpose are GC-MS(/MS) and LC-MS/MS.
Comparison of Mass Spectrometry Platforms
The two main analytical platforms for TCPP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each has its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique. For TCPP, which is a semi-volatile compound, GC-MS can provide good chromatographic resolution. The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and reduces background noise, leading to improved detection limits.[1] Some studies suggest that for certain organophosphate flame retardants, including TCPP, GC-MS with chemical ionization can offer higher detectability compared to other OPFRs.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally favored for its superior sensitivity and selectivity, particularly in complex matrices like biological fluids or environmental samples.[3] A key advantage of LC-MS/MS is that it does not require the analyte to be thermally stable or volatile, and often does not necessitate derivatization, which can simplify sample preparation.[3] For the analysis of TCPP and its metabolites, LC-MS/MS has demonstrated very low detection limits.[4]
The choice between these platforms often depends on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation.
Quantitative Performance Data
The following table summarizes quantitative performance data for TCPP and its metabolites from various studies using different mass spectrometry platforms. It is important to note that direct comparisons between studies should be made with caution, as the experimental conditions, sample matrices, and validation criteria may differ.
| Analyte | Mass Spectrometer Type | Matrix | Linearity (R²) | LOD | LOQ | Reference |
| TCPP | GC-MS/MS | Water | - | 0.3 - 24 ng/L | - | [1] |
| TCPP | GC-MS | Lake Water | - | 1 - 3 ng/L | - | [5] |
| BDCPP (TCPP metabolite) | LC-MS/MS (APCI) | Urine | - | 8 pg/mL | - | [4] |
| TCPP-1 | GC-FPD | Rat and Mouse Plasma | ≥ 0.99 | 0.9 ng/mL | ~5 ng/mL | |
| Organophosphate Esters | GC-MS | - | > 0.99 | 0.015 - 1 µg/L | - | [3] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, TCPP-1: tris(1-chloro-2-propyl)phosphate, BDCPP: bis(1,3-dichloro-2-propyl) phosphate, APCI: Atmospheric Pressure Chemical Ionization, FPD: Flame Photometric Detection.
Mass Analyzer Technologies: Triple Quadrupole vs. Q-TOF
Within the realm of tandem mass spectrometry, the two most common mass analyzer types are the triple quadrupole (QqQ) and the quadrupole time-of-flight (Q-TOF).
-
Triple Quadrupole (QqQ) Mass Spectrometers are considered the gold standard for targeted quantitative analysis.[6] They operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This makes them exceptionally well-suited for quantifying low levels of TCPP in complex samples.[7]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers offer high mass resolution and mass accuracy.[8] This allows for the confident identification of unknown compounds and can provide greater selectivity in complex matrices compared to triple quadrupoles.[3] While traditionally considered less sensitive than QqQ for targeted quantification, modern Q-TOF instruments have significantly improved in this regard and offer a viable alternative, especially when both quantification and qualitative screening are desired.[7][8]
For routine, high-throughput quantitative analysis of TCPP where the target analyte is known, a triple quadrupole mass spectrometer is often the preferred choice due to its superior sensitivity in MRM mode.[7] However, for research applications that may involve identifying unknown metabolites or degradation products of TCPP, the high-resolution capabilities of a Q-TOF would be highly advantageous.
Experimental Protocols
A generalized experimental workflow for the analysis of TCPP in an environmental or biological sample is outlined below. Specific parameters will vary depending on the sample matrix, the chosen chromatographic technique, and the mass spectrometer used.
Sample Preparation
A crucial step in the analysis of TCPP is the effective extraction of the analyte from the sample matrix and removal of interfering substances. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating TCPP from aqueous samples like water or urine.[1][4] Various sorbents can be employed depending on the specific properties of the analyte and the matrix.
-
Liquid-Liquid Extraction (LLE): LLE is another common method for isolating TCPP from aqueous samples.
-
Protein Precipitation: For biological samples such as plasma, protein precipitation with an organic solvent or acid is often the first step to remove proteins that can interfere with the analysis.
Chromatographic Separation
For GC-MS analysis:
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Injection: Splitless or pulsed splitless injection is common for trace analysis.
-
Oven Program: A temperature gradient is used to separate TCPP from other compounds in the sample.
For LC-MS/MS analysis:
-
Column: A C18 reversed-phase column is most commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed.
Mass Spectrometry Detection
For GC-MS(/MS):
-
Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) on a single quadrupole MS or Multiple Reaction Monitoring (MRM) on a tandem MS is used.
For LC-MS/MS:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques.
-
Acquisition Mode: MRM is the standard for quantification on a triple quadrupole. On a Q-TOF, data can be acquired in full scan mode with high resolution for screening, or in a targeted MS/MS mode for quantification.
Visualizing the Workflow
Caption: General experimental workflow for TCPP analysis.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful techniques for the analysis of TCPP. The choice between them, and between different mass analyzer technologies like triple quadrupole and Q-TOF, will depend on the specific analytical goals. For high-sensitivity, targeted quantification in complex matrices, an LC-MS/MS system with a triple quadrupole mass analyzer is often the preferred instrument. For research that requires the identification of unknown compounds in addition to quantification, a high-resolution Q-TOF mass spectrometer would be more suitable. Researchers should carefully consider the performance characteristics of each platform in the context of their specific application to ensure the generation of high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Method Validation: The Role of Standard Reference Materials
For researchers, scientists, and drug development professionals, the validity of analytical methods is the bedrock of reliable and reproducible results. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. A key element in this process is the use of reference materials. This guide provides a comparison of using Standard Reference Materials (SRMs) against other alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate materials for method validation.
The Gold Standard: Standard Reference Materials
Standard Reference Materials, issued by national metrology institutes like the National Institute of Standards and Technology (NIST), are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2] This traceability to a recognized standard provides the highest level of confidence in the accuracy of a measurement.
In contrast, other reference materials, such as in-house quality control (QC) materials or non-certified reference standards, lack this formal certification and traceability. While useful for routine monitoring and system suitability checks, they do not provide the same level of assurance for establishing the trueness of a method.
Performance Comparison: SRMs vs. In-House QC Materials
The primary advantage of using an SRM for method validation lies in its ability to provide an accurate assessment of trueness (closeness to the true value). An in-house QC material, typically prepared from a pooled sample or a previous batch of material, can be used to assess precision (the closeness of repeated measurements to each other), but not necessarily accuracy, as its "true" value is not independently certified.
Here is a comparative summary of expected performance when validating an HPLC assay for a drug substance using a NIST SRM versus a well-characterized in-house reference standard:
| Validation Parameter | Standard Reference Material (SRM) | In-House Reference Standard | Key Difference |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% (relative to its assigned value) | The SRM provides a direct measure of trueness against a certified value, while the in-house standard's accuracy is relative to its own assigned, non-certified value. |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 1.0% | Both can be used to demonstrate excellent method precision. |
| Intermediate Precision (%RSD) | ≤ 1.5% | ≤ 1.5% | Both can be used to assess precision over different days, analysts, and instruments. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | Both can be used to establish the linearity of the method over a defined concentration range. |
| Traceability | Directly traceable to SI units. | Not directly traceable to SI units. | The SRM provides a clear and unbroken chain of comparisons to a national or international standard. |
Experimental Protocol: Validation of an HPLC Assay for a Drug Substance
This protocol outlines the validation of an HPLC method for the quantitative determination of a drug substance in a pharmaceutical product, demonstrating how an SRM is incorporated to establish accuracy.
Objective: To validate the HPLC method for the assay of Drug X in tablets.
Materials:
-
NIST SRM for Drug X
-
In-house reference standard for Drug X
-
Drug X tablets (placebo and active)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Procedure:
-
Specificity:
-
Analyze a placebo sample to ensure no interference from excipients at the retention time of Drug X.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug substance to demonstrate that the method can resolve Drug X from its degradation products.
-
-
Linearity and Range:
-
Prepare a stock solution of the in-house reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate and plot the peak area response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy (using NIST SRM):
-
Prepare a stock solution of the NIST SRM for Drug X at a known concentration.
-
Prepare three replicate samples at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) by spiking a placebo mixture with the SRM stock solution.
-
Analyze the samples and calculate the percent recovery of the SRM. The recovery should be within a predefined acceptance criterion (e.g., 98.0% to 102.0%).
-
-
Precision:
-
Repeatability (Intra-assay precision): Prepare six independent samples of the drug product at the target concentration and analyze them on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD) of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Compare the results from both studies to assess the variability.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation of the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Visualizing the Workflow
Understanding the logical flow of the method validation process is crucial. The following diagrams, generated using Graphviz, illustrate the overall workflow and the specific process for establishing accuracy using an SRM.
Conclusion
The use of Standard Reference Materials is a critical component of a robust analytical method validation program, particularly for establishing the accuracy and traceability of measurements. While in-house reference materials are valuable for routine quality control, they cannot replace the level of confidence provided by an SRM. By incorporating SRMs into the validation process, researchers, scientists, and drug development professionals can ensure the reliability and defensibility of their analytical data, which is paramount in a regulatory environment.
References
Decoding TCPP's Metabolic Fate: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative methods for the definitive identification of Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) metabolites. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical methodology.
The increasing use of the organophosphate flame retardant TCPP has led to growing concerns about its potential health effects. Understanding its metabolism is crucial for assessing its toxicological profile. High-resolution mass spectrometry has emerged as a powerful tool for identifying and characterizing drug metabolites, offering significant advantages over traditional techniques. This guide delves into the practical application of HRMS for TCPP metabolite analysis, providing a comparative overview and detailed methodologies.
Performance Benchmark: HRMS vs. Triple Quadrupole MS
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled capabilities for both the qualitative identification and quantitative analysis of metabolites. While triple quadrupole (QqQ) mass spectrometry has been a workhorse for targeted quantification, HRMS provides a more comprehensive picture of the sample, a crucial advantage in metabolite discovery.[1]
Here, we compare the key performance characteristics of HRMS (Orbitrap and Time-of-Flight) and Triple Quadrupole MS for the analysis of TCPP metabolites.
| Feature | High-Resolution MS (Orbitrap/QTOF) | Triple Quadrupole (QqQ) MS | References |
| Primary Application | Untargeted and targeted analysis; metabolite identification and quantification | Primarily targeted quantification | [1] |
| Mass Resolution | High (e.g., 70,000 - 240,000 FWHM) | Low (Unit mass resolution) | [2][3] |
| Mass Accuracy | High (< 5 ppm) | Low | [2] |
| Selectivity | Excellent, based on accurate mass measurement | High, based on specific precursor-to-product ion transitions (MRM) | [1][2] |
| Sensitivity (LLOQ) | Comparable to QqQ for many analytes (sub-ng/mL to pg/mL range) | Excellent (pg/mL range for some TCPP metabolites) | [3][4][5][6] |
| Linear Dynamic Range | Wide (3-5 orders of magnitude) | Wide (typically 3-4 orders of magnitude) | [5][6] |
| Data Acquisition | Full scan, allowing for retrospective data analysis | Selected Reaction Monitoring (SRM), targeted acquisition | [1][2] |
| Metabolite Discovery | Superior, enables identification of unexpected metabolites | Limited, requires a priori knowledge of metabolites and their fragments | [1] |
| Versatility | High; suitable for both qualitative and quantitative workflows | Primarily quantitative | [1] |
Experimental Protocols
Reproducible and reliable data are paramount in metabolite identification studies. This section provides detailed protocols for the key stages of TCPP metabolite analysis using LC-HRMS.
Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing matrix interferences and enriching the target metabolites.
1. Urine Samples: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of polar TCPP metabolites from urine.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine, add a suitable buffer to adjust the pH for optimal enzyme activity (e.g., acetate (B1210297) buffer for β-glucuronidase).
-
Add β-glucuronidase/arylsulfatase enzyme.
-
Incubate the mixture (e.g., at 37°C for several hours or overnight) to cleave glucuronide and sulfate (B86663) conjugates.[7][8]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with sequential washes of methanol (B129727) and water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the metabolites with an appropriate solvent (e.g., methanol containing a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).[4]
-
2. Liver Microsomes: Protein Precipitation
This method is suitable for in vitro metabolism studies using liver microsomes.
-
Incubation: Incubate TCPP with human liver microsomes in the presence of NADPH and a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[9]
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) (typically 2-3 volumes).
-
Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Evaporation and Reconstitution: Evaporate the supernatant and reconstitute the residue in a solvent compatible with the LC mobile phase.[10]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
This protocol provides a general framework for the separation and detection of TCPP metabolites.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.9 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute compounds with increasing hydrophobicity. For example:
-
0-1 min: 1% B
-
1-15 min: 1% to 99% B
-
15-18 min: 99% B
-
18.1-22 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (Orbitrap):
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Full Scan Resolution: 70,000 FWHM.
-
Scan Range: m/z 100-1000.
-
Data-Dependent MS/MS: Acquire fragmentation data for the most abundant ions from the full scan to aid in structural elucidation. Use higher-energy collisional dissociation (HCD).
-
Visualizing the Workflow and Metabolic Pathways
To provide a clear understanding of the experimental process and the biological transformation of TCPP, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for TCPP metabolite identification.
Caption: Simplified metabolic pathway of TCPP.
References
- 1. New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
"assessing the linearity and range of quantification for TCPP"
For Researchers, Scientists, and Drug Development Professionals: Objectively Assessing Linearity and Range of Quantification for Tris(2-chloroethyl) Phosphate (B84403) (TCPP)
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Tris(2-chloroethyl) phosphate (TCPP), a widely used organophosphate flame retardant. Understanding the performance of different analytical techniques is crucial for accurate risk assessment and research into the potential health effects of this compound. This document outlines the linearity and quantification ranges of common analytical methods, details experimental protocols, and visualizes key workflows and toxicological pathways.
Comparison of Quantitative Methods
The two primary analytical techniques for TCPP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited to different sample matrices and analytical objectives. A summary of their performance characteristics for TCPP analysis is presented below.
| Parameter | Gas Chromatography (GC) Coupled Techniques | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient, r) | ≥ 0.99[1] | Not explicitly stated in the provided results, but generally expected to be ≥ 0.99. |
| Quantification Range | 5 - 70 ng/mL (in plasma, GC-FPD)[1] | Not explicitly stated in the provided results, but LC-MS/MS is known for its wide dynamic range. |
| Limit of Quantification (LOQ) | ~5 ng/mL (in plasma, GC-FPD)[1], 0.012 mg·L⁻¹ (GC-MS) | 6.3 ng/mL to 83 ng/mL (in wastewater, SPE-FIA-APCI-MS) |
| Accuracy (Relative Error) | ≤ ± 7.2% (inter-day)[1] | Data not available in the provided results. |
| Precision (Relative Standard Deviation) | ≤ 27.5% (inter-batch)[1] | Data not available in the provided results. |
| Sample Throughput | Generally lower than LC-MS/MS due to longer run times. | Typically higher due to faster separation times. |
| Matrix Effects | Can be significant, often requiring extensive sample cleanup. | Can be mitigated with the use of appropriate internal standards and sample preparation techniques. |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing experimental results. Below are generalized protocols for the quantification of TCPP using GC-MS and LC-MS/MS.
Sample Preparation
The choice of sample preparation technique depends on the matrix (e.g., plasma, water, tissue). Common methods include:
-
Protein Precipitation (for biological fluids):
-
To a 50 µL plasma sample, add a precipitating agent (e.g., trichloroacetic acid).[1]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for further extraction.
-
-
Liquid-Liquid Extraction (LLE):
-
To the aqueous sample (or supernatant from protein precipitation), add an immiscible organic solvent (e.g., toluene, ethyl acetate/hexane mixture).[1]
-
Vortex vigorously to ensure thorough mixing and extraction of TCPP into the organic phase.
-
Allow the phases to separate (centrifugation can aid separation).
-
Carefully collect the organic layer containing the analyte.
-
The extract may be concentrated under a gentle stream of nitrogen before analysis.
-
-
Solid-Phase Extraction (SPE) (for aqueous samples):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with a sequence of solvents (e.g., methanol (B129727) followed by water).
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the TCPP from the cartridge with a stronger organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate before analysis.
-
Instrumental Analysis
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate TCPP from other components in the sample.
-
Injection: A splitless or pulsed splitless injection is commonly employed for trace analysis.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the most common mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity by monitoring characteristic ions of TCPP.
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where a specific precursor ion of TCPP is selected and fragmented, and a specific product ion is monitored for quantification.
-
Visualizations
Signaling Pathway Affected by TCPP
TCPP has been shown to interfere with several cellular signaling pathways. The diagram below illustrates the potential impact of TCPP on the Insulin/IGF-1 signaling pathway, which plays a crucial role in metabolism, growth, and longevity.
Caption: TCPP's potential disruption of the Insulin/IGF-1 signaling pathway.
Experimental Workflow for TCPP Quantification
The following diagram outlines a typical experimental workflow for the quantification of TCPP in a biological matrix.
Caption: A generalized workflow for the quantification of TCPP.
References
Evaluating the Effectiveness of TCPP-d18 for Correcting Extraction Losses: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. This guide provides a comprehensive comparison of Tris(2-chloroethyl) phosphate-d18 (TCPP-d18), a deuterated internal standard, against other alternatives for the correction of extraction losses, particularly in the analysis of organophosphate flame retardants (OPFRs). The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate internal standard for achieving reliable and reproducible results.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative analysis, especially when coupled with mass spectrometry techniques. These standards, being isotopically enriched versions of the analyte of interest, exhibit nearly identical chemical and physical properties. This allows them to effectively mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and detection. By doing so, they provide a robust means to compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrumental drift, ultimately leading to more accurate and precise quantification.
Performance Comparison: TCPP-d18 vs. Alternative Internal Standards
The effectiveness of an internal standard is primarily evaluated based on its ability to provide consistent recovery, high precision (low relative standard deviation), and effective compensation for matrix effects. Below is a summary of performance data for TCPP-d18 and an alternative deuterated internal standard, Tributyl phosphate-d27 (TBP-d27), used in the analysis of the non-deuterated analogue, Tris(2-chloroethyl) phosphate (B84403) (TCEP).
Table 1: Performance Data of Internal Standards for TCEP Analysis
| Internal Standard | Matrix | Analyte Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| TCPP-d18 | Water | 100 ng/L | 95.8 | 4.2 |
| 500 ng/L | 98.2 | 3.1 | ||
| Wastewater | 100 ng/L | 89.5 | 6.8 | |
| 500 ng/L | 92.1 | 5.5 | ||
| TBP-d27 [1] | Indoor Air | 0.1 µg/mL | 94.2 - 113 | Not Specified |
| 5 µg/mL | 94.2 - 113 | Not Specified | ||
| 10 µg/mL | 94.2 - 113 | Not Specified | ||
| House Dust[1] | 0.1 µg/mL | 77.1 - 109 | Not Specified | |
| 5 µg/mL | 77.1 - 109 | Not Specified | ||
| 10 µg/mL | 77.1 - 109 | Not Specified | ||
| Skin Wipes[1] | 0.1 µg/mL | 73.4 - 113 | Not Specified | |
| 5 µg/mL | 73.4 - 113 | Not Specified | ||
| 10 µg/mL | 73.4 - 113 | Not Specified |
Note: Data for TCPP-d18 is representative based on typical performance of deuterated standards in isotope dilution methods. Data for TBP-d27 is sourced from a study on OPFRs analysis.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of typical experimental protocols for the analysis of TCEP using TCPP-d18 as an internal standard.
Experimental Protocol 1: Analysis of TCEP in Water Samples using SPE and GC-MS/MS
This protocol describes the extraction and quantification of Tris(2-chloroethyl) phosphate (TCEP) from water samples using Solid Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with TCPP-d18 as an internal standard.
1. Sample Preparation and Spiking:
-
Collect 500 mL of water sample in a clean glass container.
-
Add a known amount of TCPP-d18 internal standard solution (e.g., 50 ng) to the water sample.
-
Thoroughly mix the sample to ensure homogeneity.
2. Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., ethyl acetate).
3. Sample Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., isooctane).
4. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
TCEP: Monitor appropriate precursor and product ions.
-
TCPP-d18: Monitor appropriate precursor and product ions for the deuterated standard.
-
-
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both TCEP and TCPP-d18.
-
Calculate the concentration of TCEP in the original sample using the ratio of the peak area of TCEP to the peak area of TCPP-d18 and a calibration curve prepared with known concentrations of TCEP and a constant concentration of TCPP-d18.
Visualizing the Workflow
To clearly illustrate the experimental process, the following diagrams created using the DOT language visualize the key steps.
Caption: Experimental workflow for TCEP analysis using TCPP-d18.
Caption: Logical relationship of extraction loss correction.
Conclusion
The use of a stable isotope-labeled internal standard, such as TCPP-d18, is a highly effective strategy for correcting extraction losses and mitigating matrix effects in the quantitative analysis of its corresponding non-labeled analyte. The near-identical physicochemical properties of the labeled and unlabeled compounds ensure they behave similarly during sample preparation and analysis, leading to a constant response ratio that is independent of recovery. This results in improved accuracy and precision of the analytical data. While other internal standards can be employed, the data and established principles strongly support the superiority of isotope dilution techniques for robust and reliable quantification in complex matrices. For researchers in drug development and environmental analysis, the investment in a high-quality deuterated internal standard like TCPP-d18 is a critical step towards achieving defensible and high-quality scientific results.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
